molecular formula C6H9N3 B1370164 6-(Aminomethyl)pyridin-3-amine CAS No. 771574-03-9

6-(Aminomethyl)pyridin-3-amine

Cat. No.: B1370164
CAS No.: 771574-03-9
M. Wt: 123.16 g/mol
InChI Key: YXDAMOUNDLMYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDAMOUNDLMYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616385
Record name 6-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-03-9
Record name 6-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Among the vast landscape of pyridine derivatives, 6-(aminomethyl)pyridin-3-amine emerges as a versatile building block, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, from its synthesis and detailed characterization to its potential applications in the rational design of novel therapeutics. As a Senior Application Scientist, the insights presented herein are curated to bridge the gap between theoretical knowledge and practical laboratory application, empowering researchers to leverage the full potential of this valuable chemical entity.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design. These properties govern its solubility, reactivity, and pharmacokinetic profile.

PropertyValueSource
CAS Number 771574-03-9[2][3]
Molecular Formula C₆H₉N₃[4]
Molecular Weight 123.16 g/mol [4]
IUPAC Name This compound[5]
Appearance Solid (predicted)[5]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[5][6]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding nitrile precursor, 6-cyano-pyridin-3-amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.[7][8]

Workflow for the Synthesis of this compound

Synthesis Workflow Start 6-Cyano-pyridin-3-amine Hydrogenation Catalytic Hydrogenation (H₂ gas) Start->Hydrogenation Catalyst Raney Nickel Catalyst Catalyst->Hydrogenation Solvent Methanol/Ammonia Solvent->Hydrogenation Workup Filtration and Solvent Removal Hydrogenation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a representative procedure for the reduction of a pyridine nitrile to the corresponding aminomethylpyridine.[8]

Materials:

  • 6-Cyano-pyridin-3-amine

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (7N in methanol)

  • Hydrogen gas

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 6-cyano-pyridin-3-amine in a solution of methanol and aqueous ammonia. The ammonia is crucial for preventing the formation of secondary and tertiary amine byproducts.[9]

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product of high purity.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound provide valuable information for its identification.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amine groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern.[7]

  • Aromatic Protons (H-2, H-4, H-5): These protons will appear in the downfield region, typically between 6.0 and 8.5 ppm. The exact chemical shifts and multiplicities will depend on the electronic environment and coupling with neighboring protons.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group are expected to appear as a singlet or a multiplet in the range of 3.5-4.5 ppm.

  • Amine Protons (-NH₂): The protons of the two amine groups will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Pyridine Carbons: The five carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 100 and 160 ppm.

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the range of 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 123.16. The fragmentation pattern can provide further structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as the C=C and C=N bonds of the pyridine ring.[11][12]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (primary amines)3300-3500 (two bands)
N-H Bend (primary amines)1590-1650
C-N Stretch (aromatic amines)1250-1335
C=C and C=N Stretch (pyridine ring)1400-1600
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The retention time and peak purity can be used to confirm the identity and assess the purity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in drug discovery due to its structural features that allow for diverse chemical modifications. The presence of two primary amine groups provides opportunities for the introduction of various substituents to explore structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms in the pyridine ring and the amino substituents can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[13] Derivatives of this compound can be synthesized to target specific kinases implicated in diseases such as cancer and inflammatory disorders.

In the Synthesis of Bioactive Heterocycles

The amine functionalities of this compound can serve as nucleophiles in a variety of chemical reactions to construct more complex heterocyclic systems. These heterocycles can be designed to interact with a wide range of biological targets.

Workflow for a Medicinal Chemistry Campaign

Medicinal_Chemistry_Workflow A This compound Scaffold B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B Derivatization C In Vitro Screening (Target-based or Phenotypic) B->C D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E E->B Iterative Design F In Vivo Efficacy and Toxicology Studies E->F G Preclinical Candidate F->G

Figure 2: A representative workflow illustrating the use of the this compound scaffold in a drug discovery campaign.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is predicted to be a skin and eye irritant.[5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. The comprehensive characterization data and protocols provided in this guide are intended to facilitate its use in the laboratory and accelerate the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9): A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has identified privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across various targets. Among these, the aminopyridine core has emerged as a cornerstone in the design of kinase inhibitors. This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9), a strategic building block for the synthesis of next-generation kinase inhibitors and other bioactive molecules. We will delve into its chemical properties, synthesis, and, most critically, its application in drug discovery, supported by detailed experimental insights and protocols.

Physicochemical Properties and Structural Attributes

This compound is a disubstituted pyridine characterized by an amino group at the 3-position and an aminomethyl group at the 6-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for creating diverse chemical libraries.

Chemical Structure and Identification
  • CAS Number: 771574-03-9

  • IUPAC Name: this compound

  • Synonyms: 5-Amino-2-(aminomethyl)pyridine

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

Physicochemical Data Summary

Precise experimental data for this compound is not extensively published. However, we can infer its likely properties from its structural isomer, 3-(aminomethyl)pyridine, and general chemical principles.

PropertyPredicted/Inferred ValueReference (for isomer 3-(aminomethyl)pyridine)
Appearance White to off-white powder or crystalline solid[1]
Melting Point Data not available (Isomer: -21 °C)[2]
Boiling Point Data not available (Isomer: 73-74 °C @ 1 mmHg)[2]
Density Data not available (Isomer: 1.062 g/mL at 25 °C)[2]
Solubility Expected to be soluble in water, methanol, and DMSO.
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the catalytic reduction of 5-amino-2-cyanopyridine. This transformation is a classic example of nitrile reduction to a primary amine, a cornerstone reaction in organic synthesis.

Synthetic Pathway Overview

The synthesis is a single-step reduction of the nitrile functionality of the readily available 5-amino-2-cyanopyridine. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent side reactions.

Synthesis_Pathway Precursor 5-Amino-2-cyanopyridine Reaction Catalytic Hydrogenation [H2], Catalyst (e.g., Raney Ni) Precursor->Reaction Product This compound (CAS: 771574-03-9) Reaction->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 5-amino-2-cyanopyridine using Raney® Nickel, a highly effective catalyst for nitrile hydrogenation[3][4].

Materials:

  • 5-Amino-2-cyanopyridine

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with deionized water three times, followed by three washes with anhydrous methanol to remove residual water and alkali.

  • Reaction Setup: To a high-pressure autoclave, add 5-amino-2-cyanopyridine (1.0 eq) and anhydrous methanol. Add the ammonia solution in methanol (to suppress the formation of secondary amine byproducts). Finally, carefully add the prepared Raney® Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 5-50 atm)[5].

  • Reaction: Heat the mixture to a temperature between 70-150 °C with vigorous stirring[5]. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization to afford pure this compound.

Application in Kinase Inhibitor Drug Discovery

The true value of this compound lies in its role as a versatile building block for synthesizing kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine moiety is a "privileged scaffold" because it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases[6]. The amino group at the 3-position can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aminomethyl group at the 6-position provides a crucial vector for chemical modification, allowing for the introduction of various functionalities to target other regions of the ATP-binding site and improve potency and selectivity.

Kinase_Inhibition_Workflow Start This compound Step1 Functionalization of Amines (e.g., Acylation, Alkylation) Start->Step1 Step2 Library Synthesis (Parallel Synthesis) Step1->Step2 Step3 High-Throughput Screening (Kinase Inhibition Assays) Step2->Step3 Step4 Hit Identification & Lead Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: Drug discovery workflow using the target molecule.

Exemplary Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

The following protocol outlines a general approach for utilizing this compound in the synthesis of a library of potential kinase inhibitors.

Step 1: Acylation of the 3-Amino Group

The 3-amino group is typically more nucleophilic than the aminomethyl group and can be selectively acylated.

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture in an ice bath and slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Functionalization of the 6-Aminomethyl Group

The newly installed amide directs the next functionalization to the aminomethyl group.

  • The product from Step 1 is reacted with an appropriate aldehyde or ketone under reductive amination conditions (e.g., using sodium triacetoxyborohydride).

  • Alternatively, the aminomethyl group can be acylated or sulfonylated using the corresponding chlorides.

  • These reactions can be performed in parallel in a multi-well plate format to generate a library of diverse compounds.

Biological Evaluation of Synthesized Derivatives

The synthesized library of compounds would then be subjected to a battery of biological assays to identify potent and selective kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A biochemical assay is used to measure the ability of the synthesized compounds to inhibit the activity of a target kinase (e.g., GSK-3β, CK-1δ)[6]. This is often a fluorescence- or luminescence-based assay that measures the phosphorylation of a substrate peptide.

  • Procedure:

    • The target kinase, a suitable substrate, and ATP are incubated in a buffer solution.

    • The synthesized compounds are added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • A detection reagent is added that quantifies the amount of phosphorylated substrate or the remaining ATP.

    • The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol: Cell-Based Assays

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays to assess their effects on cellular processes.

  • Cell Viability Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.

  • Target Engagement Assays: Techniques like Western blotting can be used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase in cells, confirming its mechanism of action.

Safety and Handling

Conclusion

This compound represents a strategically important and versatile building block in the field of drug discovery, particularly for the development of kinase inhibitors. Its unique substitution pattern provides a robust scaffold for the creation of diverse chemical libraries with the potential to yield potent and selective therapeutic agents. The synthetic route via catalytic hydrogenation of 5-amino-2-cyanopyridine is efficient and scalable. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively utilize this valuable compound in their quest for novel medicines.

References

spectroscopic data of 6-(Aminomethyl)pyridin-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Aminomethyl)pyridin-3-amine

This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS No. 771574-03-9).[1][2][3] As a key building block in medicinal chemistry and drug development, rigorous structural confirmation is paramount. This guide is designed for researchers, scientists, and quality control professionals, offering not only reference data but also the underlying scientific rationale and field-proven experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The structural identity of a molecule is the foundation of its function. In drug development, an unambiguous characterization ensures that biological activity is correctly attributed and that synthesis is reproducible. The following sections are structured to provide a self-validating framework for the analysis of this compound, moving from the atomic nucleus environment (NMR) to functional group vibrations (IR) and finally to molecular mass and fragmentation (MS).

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine derivative featuring a primary aromatic amine at the C3 position and a primary aliphatic amine within a methyl group at the C6 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of both amino groups.

Expertise & Rationale

The pyridine ring creates a distinct electronic environment. The nitrogen atom is electron-withdrawing, generally deshielding adjacent protons (H-2, H-6). However, the two amino groups are electron-donating, which will shield the ring protons and carbons, leading to specific, predictable chemical shifts. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can participate in hydrogen bonding and helps to resolve the N-H proton signals, which might otherwise be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectroscopic Data

The predicted data below is based on the analysis of similar structures, such as 3-(aminomethyl)pyridine and 6-methylpyridin-3-amine.[4][5][6][7][8]

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Number of ProtonsAssignment
~7.7 - 7.9Doublet (d)~2.51HH-2
~7.0 - 7.2Doublet (d)~8.51HH-4
~6.8 - 7.0Doublet of Doublets (dd)~8.5, 2.51HH-5
~4.5 - 5.0Broad Singlet (br s)-2HC3-NH₂
~3.7 - 3.9Singlet (s)-2HCH₂ -NH₂
~2.5 - 3.5Broad Singlet (br s)-2HCH₂-NH₂
Predicted ¹³C NMR Spectroscopic Data

Carbon chemical shifts are highly sensitive to the electronic effects of substituents.

Chemical Shift (δ) ppm (Predicted)Assignment
~155 - 158C-6
~140 - 143C-2
~137 - 140C-3
~122 - 125C-5
~120 - 123C-4
~45 - 48C H₂-NH₂

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 3. Transfer to 5 mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on solvent signal prep3->acq1 acq2 5. Shim magnet for homogeneity acq1->acq2 acq3 6. Acquire 1H spectrum (16 scans) acq2->acq3 acq4 7. Acquire 13C spectrum (1024 scans) acq3->acq4 proc1 8. Apply Fourier Transform acq4->proc1 proc2 9. Phase and baseline correct spectra proc1->proc2 proc3 10. Calibrate 1H to residual DMSO (2.50 ppm) and 13C to DMSO (39.52 ppm) proc2->proc3 proc4 11. Integrate 1H signals and pick peaks proc3->proc4

Caption: Standard workflow for acquiring NMR spectra of a small molecule.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample should be fully dissolved before transferring to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[9]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For this compound, IR is invaluable for confirming the presence of both primary amine types. A primary amine (R-NH₂) typically shows two N-H stretching bands (one symmetric, one asymmetric), while secondary amines show only one, and tertiary amines show none.[11][12] We expect to see characteristic bands for the aromatic N-H, the aliphatic N-H, the C-N bonds, and the pyridine ring itself. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment of Vibrational Mode
3450 - 3300Medium-Strong, Sharp (two bands)N-H asymmetric & symmetric stretching (Aromatic NH₂)
3350 - 3250Medium, Sharp (two bands)N-H asymmetric & symmetric stretching (Aliphatic NH₂)
3100 - 3000Medium-WeakAromatic C-H stretching
2950 - 2850Medium-WeakAliphatic C-H stretching (CH₂)
1650 - 1580StrongN-H bending (scissoring) from both NH₂ groups
1600, 1580, 1470Strong-MediumC=C and C=N aromatic ring stretching
1335 - 1250StrongAromatic C-N stretching
1250 - 1020MediumAliphatic C-N stretching
910 - 665Strong, BroadN-H wagging

References for general amine IR absorptions:[11][13][14][15]

Experimental Protocol: FTIR-ATR Data Acquisition
  • Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean. Use a swab with isopropanol and wipe dry.

  • Background Collection: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from ambient air (CO₂, H₂O) and the crystal itself from the final sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the ATR pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high signal-to-noise ratio spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Rationale

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16] this compound (C₆H₉N₃) has three nitrogen atoms, and its molecular weight is 123.16 g/mol , consistent with this rule.[1][3] Under Electron Ionization (EI), the most predictable fragmentation is the cleavage of the bond beta to the pyridine ring (alpha to the aminomethyl nitrogen), a type of benzylic cleavage. This is because it results in a stable pyridinylmethyl cation.[16][17]

Predicted Mass Spectrum and Fragmentation

m/z (mass-to-charge)IonComments
123[M]⁺˙Molecular Ion (parent ion)
122[M-H]⁺Loss of a hydrogen atom
107[M-NH₂]⁺Loss of the aminomethyl group's NH₂ radical
93[M-CH₂NH₂]⁺Benzylic cleavage , loss of aminomethyl radical. Likely the base peak.

digraph "Fragmentation" {
rankdir=LR;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C6H9N3]+•\nm/z = 123\nMolecular Ion"]; F1 [label="[C6H8N2]+•\nm/z = 107\nLoss of •NH2"]; F2 [label="[C5H5N2]+ \nm/z = 93\nBase Peak\n(Benzylic Cleavage)"];

M -> F1 [label="- •NH2"]; M -> F2 [label="- •CH2NH2"]; }

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS (EI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation (Optional but Recommended): Inject 1 µL of the solution into a Gas Chromatograph (GC) to ensure sample purity before it enters the mass spectrometer. A standard capillary column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C) is typically used.

  • Ionization: As the compound elutes from the GC, it enters the Electron Ionization (EI) source. The standard electron energy used is 70 eV, which provides reproducible fragmentation patterns. The ion source temperature is typically maintained around 230-250°C.[18]

  • Mass Analysis: The resulting ions are accelerated into a quadrupole (or other) mass analyzer, which scans a specified mass-to-charge (m/z) range, for example, m/z 40-300.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the key fragment ions, comparing them against the predicted pattern.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification of this compound. The predicted ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. The IR spectrum validates the presence and nature of the primary aromatic and aliphatic amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory purposes.

References

An In-depth Technical Guide to the Solubility and Stability of 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Aminomethyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. Its chemical structure, featuring both a primary aliphatic amine and an aromatic amine, suggests a versatile chemical profile with potential applications as a key building block or active pharmaceutical ingredient (API). Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its successful incorporation into drug discovery and development pipelines. This guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

PropertyValueSource
CAS Number 771574-03-9[1][2][3][4]
Molecular Formula C₆H₉N₃[2][3]
Molecular Weight 123.16 g/mol [2][3]
Predicted Boiling Point 303.8 ± 27.0 °C[3]
Predicted Density 1.173 ± 0.06 g/cm³[3]
Predicted pKa 8.76 ± 0.39[3]
Storage Temperature 2-8°C[3]

The presence of two basic nitrogen centers suggests that the solubility of this compound will be highly dependent on pH. The compound is commercially available as a free base and as a hydrochloride salt, with the salt form often exhibiting improved solubility and stability.[5][6]

Part 1: Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is critical for formulation development and predicting its in vivo behavior.[7] We will explore both thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[8]

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound to the filter material.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solvent/BufferpHTemperature (°C)Expected Solubility (mg/mL)
0.1 N HCl1.225High
Acetate Buffer4.525Moderate to High
Phosphate Buffer6.825Low to Moderate
Phosphate Buffered Saline (PBS)7.437Low
Water~7.025Low
EthanolN/A25Soluble
MethanolN/A25Soluble
DMSON/A25Freely Soluble

Note: The expected solubility is inferred from the chemical structure and general behavior of aminopyridines. Actual experimental data is required for confirmation.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early discovery.[7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Diagram: Solubility Assessment Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess compound to solvents/buffers T2 Equilibrate (24-48h at constant T) T1->T2 T3 Separate solid and supernatant T2->T3 T4 Quantify concentration by HPLC T3->T4 K1 Prepare DMSO stock solution K2 Serial dilution in aqueous buffer K1->K2 K3 Measure turbidity (Nephelometry) K2->K3 Start Start Solubility Assessment Start->T1 Start->K1 G cluster_stress Stress Conditions Start Start Forced Degradation Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC-PDA and LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products and Pathways Analysis->Outcome

References

The Ascendant Trajectory of 3,6-Diaminopyridine Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,6-diaminopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents and advanced functional materials. This in-depth technical guide provides a comprehensive literature review of 3,6-diaminopyridine derivatives, meticulously curated for researchers, scientists, and drug development professionals. We navigate through the synthetic intricacies, explore the nuanced chemical reactivity, and illuminate the burgeoning applications of these compounds in medicinal chemistry and materials science. This guide is designed to serve as a practical and authoritative resource, empowering the scientific community to unlock the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the 3,6-Diaminopyridine Core

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and agrochemicals, underscoring its significance in the realm of bioactive molecules.[1] The introduction of amino substituents onto the pyridine core profoundly influences its electronic properties, basicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. Among the various diaminopyridine isomers, the 3,6-diamino substitution pattern offers a unique combination of electronic and steric features that have been adeptly exploited in the development of targeted therapies and functional polymers. This guide will delve into the chemistry and applications of this specific scaffold, providing insights into its strategic value in modern chemical research.

Synthetic Strategies: Accessing the 3,6-Diaminopyridine Scaffold

The efficient and regioselective synthesis of diaminopyridines is a critical first step in the exploration of their chemical and biological potential. While various methods exist for the synthesis of diaminopyridines in general, accessing the 3,6-isomer often requires specific strategies.

Synthesis of the Parent 3,6-Diaminopyridine

A common route to aminopyridines involves the amination of halopyridines. For instance, 2,6-diaminopyridine can be synthesized from 2,6-dichloropyridine by reaction with aqueous ammonia in the presence of a copper catalyst at elevated temperatures and pressures.[2] A similar strategy can be envisioned for the synthesis of 3,6-diaminopyridine, likely starting from a dihalopyridine precursor such as 3,6-dichloropyridine or 3,6-dibromopyridine. Another established method for the synthesis of aminopyridines is the Hofmann rearrangement of pyridinecarboxamides. For example, 3-aminopyridine can be prepared from nicotinamide by treatment with an alkaline potassium hypobromite solution.[3]

General Experimental Protocol for Amination of Dihalopyridines:

A detailed protocol for the synthesis of 2,6-diaminopyridine from 2,6-dichloropyridine is provided as a representative example of this synthetic approach.

  • Materials: 2,6-Dichloropyridine, aqueous ammonia (30 wt. %), copper powder.

  • Procedure:

    • In a high-pressure autoclave, combine 59 g of 2,6-dichloropyridine, 150 g of aqueous ammonia (30 wt. % NH₃), and 9 g of copper powder.[2]

    • Purge the autoclave with nitrogen gas.

    • Heat the reaction mixture to 240 °C for a specified period.

    • After cooling, carefully vent the autoclave and isolate the product. Purification is typically achieved by recrystallization or chromatography.

Synthesis of 3,6-Diaminopyridine Derivatives

The true value of the 3,6-diaminopyridine scaffold lies in its derivatization to generate libraries of compounds with diverse functionalities.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. A variety of 2-amino-3-cyanopyridine derivatives can be synthesized via a four-component reaction, often under solvent-free conditions using microwave irradiation.[4] This strategy can be adapted to generate substituted 3,6-diaminopyridine analogs.

Illustrative MCR for 2-Aminopyridine Synthesis: A representative protocol for the synthesis of 2-amino-3-cyanopyridine derivatives is outlined below.

  • Reactants: Enaminone, malononitrile, and a primary amine.

  • Procedure:

    • Combine equimolar amounts of the enaminone, malononitrile, and the desired primary amine in a reaction vessel.

    • Heat the mixture at 80 °C for 3 hours under solvent-free conditions.[5]

    • The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

The 3,6-diaminopyridine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems with significant biological activity. For example, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as protein kinase inhibitors.[6]

Synthetic Workflow for Fused Pyrazolopyridines:

G start Substituted 2-amino-3-cyanopyridine cyclization Cyclization start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization product 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine Derivative cyclization->product

Caption: Synthesis of pyrazolo[3,4-b]pyridine derivatives.

Chemical Properties and Reactivity: The Art of Selective Functionalization

The presence of two amino groups and a nitrogen atom within the pyridine ring endows 3,6-diaminopyridine with a rich and complex reactivity profile. Understanding the regioselectivity of its reactions is paramount for the rational design of its derivatives.

Regioselectivity in Electrophilic Aromatic Substitution

The amino groups are strongly activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating towards electrophilic aromatic substitution. The interplay of these electronic effects, along with steric hindrance, governs the position of substitution.

Selective Functionalization of the Amino Groups

The differential reactivity of the two amino groups can be exploited for selective functionalization. For instance, in 3,6-diaminothieno[2,3-b]pyridine-5-carbonitriles, the amino group at the C(3) position is found to be more reactive towards acylation with chloroacetyl chloride.[7] This selectivity can be predicted by analyzing the Fukui indices, which quantify the reactivity of different sites in a molecule.

Workflow for Selective Acylation:

G start 3,6-Diaminothieno[2,3-b]pyridine Derivative reaction Acylation start->reaction reagent Chloroacetyl Chloride reagent->reaction product Selective C(3)-Acylated Product reaction->product

Caption: Regioselective acylation of a diaminothienopyridine.

Medicinal Chemistry Applications: Targeting Disease with Precision

The 3,6-diaminopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.

Cyclin-Dependent Kinase (CDK) Inhibitors

A novel series of 3-acyl-2,6-diaminopyridines has been designed and synthesized as inhibitors of cyclin-dependent kinases (CDKs).[8] Certain compounds from this series exhibited potent inhibitory activity against CDK1 and CDK2 and demonstrated cellular antiproliferative effects in various tumor cell lines.

Inhibitors of Other Protein Kinases

Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as inhibitors of several disease-relevant protein kinases, including DYRK1A, CDK5, and GSK-3.[6] Notably, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has emerged as a promising lead compound for the development of therapeutics for Alzheimer's disease.[6]

Quantitative Biological Activity of Diaminopyridine Derivatives:

Compound ClassTarget Kinase(s)Representative IC₅₀ Values (µM)Reference
3-Acyl-2,6-diaminopyridinesCDK1, CDK2Not explicitly stated in abstract[8]
3,6-Diamino-1H-pyrazolo[3,4-b]pyridinesDYRK1A, CDK5, GSK-3DYRK1A = 11; CDK5 = 0.41; GSK-3 = 1.5[6]
Diaminopyrimidine DerivativesFAK0.094 - 0.130[9]
Mechanism of Action and Signaling Pathways

The anticancer activity of many kinase inhibitors derived from the diaminopyridine scaffold is attributed to their ability to compete with ATP for binding to the kinase domain of the target protein. This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. For instance, inhibitors of Focal Adhesion Kinase (FAK) can block FAK-mediated signaling pathways, including the phosphorylation of S6 ribosomal protein, ERK, and AKT.[9]

Simplified Kinase Inhibition Signaling Pathway:

G cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) FAK Focal Adhesion Kinase (FAK) RTK->FAK Downstream Downstream Signaling (e.g., AKT, ERK) FAK->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 3,6-Diaminopyridine Derivative (FAK Inhibitor) Inhibitor->FAK Inhibition

Caption: Inhibition of the FAK signaling pathway.

Materials Science Applications: From Polymers to Sensors

The unique structural and electronic properties of 3,6-diaminopyridine derivatives also make them attractive building blocks for the creation of novel functional materials.

Polymer Chemistry

2,6-Diaminopyridine has been used in the synthesis of polymers with interesting properties, such as thermo- and water-responsive shape memory effects. These polymers are typically synthesized through condensation polymerization with diisocyanates and other monomers. The incorporation of the diaminopyridine unit can enhance the thermal stability of the resulting polymer.

Fluorescent Probes and Dyes

The aminopyridine core is inherently fluorescent, and its photophysical properties can be tuned by chemical modification. Derivatives of 2-amino-3-cyanopyridine exhibit fluorescence with emission wavelengths that are sensitive to the polarity of the solvent, making them potential candidates for use as fluorescent probes in biological imaging.[4] Furthermore, 3,6-diaminoacridine, a related heterocyclic system, has been extensively studied for its interaction with DNA, where its fluorescence properties are modulated by the DNA base composition.[10] While specific photophysical data for 3,6-diaminopyridine derivatives is still emerging, the broader class of aminopyridines shows promise in this area.

General Photophysical Properties of Aminopyridines:

Compound ClassAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Quantum Yield (Φ)Reference
2-Amino-6-phenylpyridine-3,4-dicarboxylates~270 nm~480-485 nm0.22 - 0.44[11]
2-amino-3-cyanopyridine derivativesVaries with solvent350 - 437 nmNot specified[4]

Conclusion and Future Perspectives

The 3,6-diaminopyridine scaffold represents a versatile and valuable platform for the development of both novel therapeutics and advanced materials. Its synthetic accessibility and tunable chemical and photophysical properties have already led to the discovery of potent kinase inhibitors and promising polymeric materials. The future of 3,6-diaminopyridine research is bright, with ample opportunities for further exploration. The development of more efficient and regioselective synthetic methods will undoubtedly accelerate the discovery of new derivatives with enhanced biological activity and material properties. A deeper understanding of the structure-activity and structure-property relationships will guide the rational design of next-generation compounds. As our knowledge of this remarkable heterocyclic system continues to expand, so too will its impact on human health and technology.

References

Methodological & Application

The Versatile Diamine: Harnessing 6-(Aminomethyl)pyridin-3-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, 6-(Aminomethyl)pyridin-3-amine has emerged as a highly valuable and versatile scaffold. Its unique structural arrangement, featuring a primary aliphatic amine and a primary aromatic amine tethered to a pyridine core, offers a dual-pronged reactivity profile that enables its application in a diverse array of synthetic transformations. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Attributes and Synthetic Potential

This compound possesses two distinct nucleophilic centers: the benzylic-type aminomethyl group at the 6-position and the amino group at the 3-position of the pyridine ring. The aliphatic amine is generally more basic and nucleophilic than its aromatic counterpart, allowing for chemoselective reactions under carefully controlled conditions. This differential reactivity is a key feature that synthetic chemists can exploit to build molecular complexity in a stepwise and controlled manner.

The pyridine ring itself imparts a degree of rigidity and specific geometric constraints to molecules derived from this building block. Furthermore, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a common and often crucial interaction in ligand-receptor binding. These inherent properties make this compound a privileged scaffold in the design of kinase inhibitors and other targeted therapeutics.[1][2]

Application in the Synthesis of Kinase Inhibitors

The aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors, often serving as a "hinge-binder" that interacts with the backbone of the ATP-binding pocket of the kinase.[3][4] The strategic placement of the two amine functionalities on the this compound scaffold allows for the elaboration of molecules that can effectively span and interact with key regions of the kinase active site.

A prominent application of this building block lies in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and some cancers.[1][5] The following sections will detail a representative synthetic protocol for the preparation of a GSK-3β inhibitor, showcasing the practical utility of this compound.

Key Reactions and Transformations

The dual amine functionality of this compound allows for its participation in a variety of classical and modern synthetic reactions, including:

  • N-Acylation: The selective acylation of either the aliphatic or aromatic amine can be achieved by carefully choosing the reaction conditions and acylating agent. This reaction is fundamental for introducing amide functionalities, which are prevalent in drug molecules.

  • Reductive Amination: The primary amines can react with aldehydes or ketones to form imines, which can then be reduced to secondary or tertiary amines. This is a powerful method for introducing diverse alkyl or aryl substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic amine can participate in SNAr reactions, typically with electron-deficient aromatic or heteroaromatic systems, to form new carbon-nitrogen bonds.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are also common motifs in biologically active compounds.

Detailed Application Protocol: Synthesis of a Pyrimidinylaminopyridine-based Kinase Inhibitor

This protocol details a representative two-step synthesis of a potent kinase inhibitor scaffold, starting from this compound. The first step involves a nucleophilic aromatic substitution reaction with a dichloropyrimidine, followed by an acylation of the aliphatic amine.

Protocol 1: Synthesis of N-(5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide

This protocol is a representative example of how this compound can be sequentially functionalized to create a complex heterocyclic system with potential kinase inhibitory activity.

Step 1: Synthesis of 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine

This step involves the selective nucleophilic aromatic substitution of a chlorine atom on 2,4-dichloropyrimidine by the more nucleophilic aromatic amine of this compound.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 g, 8.12 mmol) in n-butanol (20 mL) is added 2,4-dichloropyrimidine (1.33 g, 8.93 mmol) and DIPEA (2.83 mL, 16.24 mmol).

  • The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine as a solid.

Rationale: The use of a polar aprotic solvent like n-butanol facilitates the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction. The reaction is driven to completion by heating.

Step 2: Synthesis of N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide

This step involves the selective acylation of the more nucleophilic aliphatic amine.

Materials:

  • 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine (1.0 g, 4.36 mmol) in anhydrous DCM (20 mL) at 0 °C is added triethylamine (1.22 mL, 8.72 mmol).

  • Acetyl chloride (0.37 mL, 5.23 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or silica gel chromatography to yield N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide.

Rationale: The reaction is carried out at low temperature to control the reactivity of the acetyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct. The selective acylation of the aliphatic amine is due to its higher nucleophilicity compared to the aromatic amine.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of a Pyrimidinylaminopyridine Scaffold A This compound C SNAr Reaction (n-Butanol, DIPEA, Reflux) A->C B 2,4-Dichloropyrimidine B->C D 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine C->D Selective reaction at aromatic amine F N-Acylation (DCM, TEA, 0 °C to RT) D->F E Acetyl Chloride E->F G N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide F->G Selective reaction at aliphatic amine

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.

Data Summary

Compound NameStarting MaterialKey ReagentReaction TypeTypical YieldPurity
6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amineThis compound2,4-DichloropyrimidineSNAr60-75%>95%
N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amineAcetyl ChlorideN-Acylation70-85%>98%

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent dual reactivity, coupled with the favorable pharmacological properties of the aminopyridine scaffold, makes it an invaluable tool for the modern synthetic chemist. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the full potential of this versatile building block in the quest for novel and effective therapeutic agents. The ability to selectively functionalize its two distinct amine groups opens a gateway to a vast chemical space, ripe for exploration in drug discovery and development.

References

The Versatile Scaffold: 6-(Aminomethyl)pyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Fragment in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. 6-(Aminomethyl)pyridin-3-amine is one such versatile building block. Its unique arrangement of a flexible aminomethyl group and a nucleophilic aromatic amine on a pyridine core provides an ideal framework for creating compounds with diverse pharmacological activities. The pyridine ring itself is a common motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols.

The strategic placement of two distinct amino functionalities allows for selective chemical modifications. The primary aliphatic amine of the aminomethyl group is highly reactive and suitable for forming amide, sulfonamide, or urea linkages, while the aromatic amine at the 3-position is a key nucleophile for reactions like nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles, a cornerstone of many kinase inhibitor syntheses. This dual reactivity makes this compound a powerful tool for constructing complex molecules and exploring structure-activity relationships (SAR).

Core Application: A Key Building Block for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major focus of drug discovery. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[3]

While direct examples showcasing this compound in approved drugs are emerging, its derivatives are featured in patented and preclinical kinase inhibitors. For instance, the closely related 6-(methylaminomethyl)pyridin-3-yl moiety is a key component of potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[4] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

The general strategy for synthesizing such inhibitors involves the reaction of the aminopyridine scaffold with a substituted pyrimidine, often a chloropyrimidine. The aromatic amine of the aminopyridine derivative displaces a chlorine atom on the pyrimidine ring in an SNAr reaction.[5]

Signaling Pathway Context: CDK2 in the Cell Cycle

To understand the significance of inhibiting CDK2, it is essential to visualize its role in cell cycle progression. CDK2, in complex with its regulatory partner Cyclin E, primarily governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase G1 Cell Growth G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S DNA Replication G1_S_checkpoint->S CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S_checkpoint Promotes pRb pRb (Tumor Suppressor) CDK2_CyclinE->pRb Phosphorylates & Inactivates E2F E2F (Transcription Factor) pRb->E2F Inhibits E2F->S Activates Genes for DNA Replication Inhibitor This compound -based Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Figure 1: Simplified diagram of CDK2's role in the G1/S cell cycle checkpoint and the point of intervention for a this compound-based inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and related compounds, leading to the formation of kinase inhibitor scaffolds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Chloropyrimidine

This protocol outlines the fundamental reaction for coupling the aminopyridine core with a pyrimidine ring, a common step in the synthesis of many kinase inhibitors.

Workflow Diagram:

SNAr_Workflow Start Start: This compound & 4,6-Dichloropyrimidine Reaction Reaction Vessel: - Add reactants - Add solvent (e.g., n-butanol) - Add base (e.g., DIPEA) - Heat to reflux Start->Reaction Monitoring Monitor Reaction: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Cool reaction - Remove solvent - Partition between EtOAc & H2O - Separate organic layer Monitoring->Workup Upon completion Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography Workup->Purification Product Product: N-(6-(Aminomethyl)pyridin-3-yl)-6-chloropyrimidin-4-amine Purification->Product

Figure 2: General workflow for the SNAr reaction between this compound and a dichloropyrimidine.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
This compound123.161.0 g8.12
4,6-Dichloropyrimidine148.991.21 g8.12
Diisopropylethylamine (DIPEA)129.242.83 mL16.24
n-Butanol74.1240 mL-
Ethyl Acetate (EtOAc)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Silica Gel-As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 8.12 mmol) and 4,6-dichloropyrimidine (1.21 g, 8.12 mmol).

  • Add n-butanol (40 mL) followed by diisopropylethylamine (DIPEA) (2.83 mL, 16.24 mmol).

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product, N-(6-(aminomethyl)pyridin-3-yl)-6-chloropyrimidin-4-amine.

Causality and Insights: The use of a base like DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is a suitable high-boiling solvent that allows the reaction to proceed at an elevated temperature, which is often necessary for SNAr reactions with less activated pyrimidines.

Protocol 2: N-Acylation of the Aminomethyl Group

This protocol details the acylation of the primary aliphatic amine, a common step to introduce further diversity and modulate the properties of the molecule. This reaction is generally high-yielding and chemoselective for the more nucleophilic aliphatic amine over the less reactive aromatic amine.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
This compound123.161.0 g8.12
Acetyl Chloride78.500.63 mL8.93
Triethylamine (TEA)101.192.26 mL16.24
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Dissolve this compound (1.0 g, 8.12 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.26 mL, 16.24 mmol) to the solution.

  • Slowly add acetyl chloride (0.63 mL, 8.93 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for completion using TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product, N-((5-aminopyridin-2-yl)methyl)acetamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights: The reaction is performed at 0 °C to control the exothermic nature of the acylation. Triethylamine acts as a base to scavenge the HCl produced. The higher nucleophilicity of the sp³-hybridized nitrogen of the aminomethyl group compared to the sp²-hybridized aromatic amine ensures high chemoselectivity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly for targets like CDKs, highlights its potential in the development of novel cancer therapeutics. The synthetic protocols provided herein offer a practical guide for researchers to utilize this scaffold in their drug discovery programs. Future applications may extend to other therapeutic areas, such as neurodegenerative diseases, where kinase activity is also implicated. The dual functionality of this molecule will continue to make it a cornerstone for the construction of diverse and complex compound libraries, accelerating the discovery of new medicines.

References

Application Note: A Guide to the Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence underscores the continuous need for robust and versatile synthetic methodologies to access novel derivatives with tailored properties. This guide provides an in-depth exploration of both classical and contemporary strategies for constructing the pyridine scaffold. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind these protocols, offering field-proven insights to empower researchers in their synthetic endeavors. We cover foundational multi-component reactions like the Hantzsch and Kröhnke syntheses, as well as modern transition-metal-catalyzed approaches and the integration of enabling technologies such as microwave irradiation and continuous flow processing.

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine motif is a "privileged scaffold" in medicinal chemistry, a structural framework that is recurrent in a multitude of bioactive molecules.[3][4] Approximately 20% of the top 200 drugs feature a pyridine-containing compound as an active or starting ingredient.[5] Its significance stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile ligand in catalysis.[2][6] The development of efficient, regioselective, and scalable methods for pyridine synthesis is therefore a critical objective in organic and medicinal chemistry, enabling the exploration of new chemical space and the optimization of lead compounds.[7][8]

Foundational Strategies: Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[6] These methods are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this reaction remains one of the most direct and reliable methods for synthesizing 1,4-dihydropyridines, which are readily oxidized to the corresponding pyridines.[9][10] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[10][11]

Causality and Mechanistic Insight: The reaction's success hinges on a cascade of well-understood transformations. The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[9][12] A subsequent Michael addition between these two intermediates forms a 1,5-dicarbonyl compound, which then undergoes cyclization and dehydration to yield the dihydropyridine core.[9][12] The final aromatization step provides the thermodynamic driving force for the reaction.

Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Cascade Aldehyde Aldehyde (R-CHO) Mix One-Pot Condensation (e.g., in Ethanol, Reflux) Aldehyde->Mix Ketoester1 β-Ketoester (2 equiv.) Ketoester1->Mix Ammonia Ammonia (NH3) Ammonia->Mix DHP_Formation Formation of 1,4-Dihydropyridine (DHP) Mix->DHP_Formation Cyclization/ Dehydration Oxidation Oxidation (e.g., HNO3, DDQ, or air) DHP_Formation->Oxidation Aromatization Product Substituted Pyridine Oxidation->Product

Caption: General workflow for the Hantzsch pyridine synthesis.

Protocol 1: General Procedure for Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 25 mL of ethanol.

  • Addition of Ammonia: To the stirred solution, add 7.5 mL of concentrated aqueous ammonia (approx. 28%). An exothermic reaction is typically observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Cool the mixture in an ice bath. The 1,4-dihydropyridine product will often precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Aromatization (Oxidation): Dissolve the crude dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., a stoichiometric amount of ceric ammonium nitrate or nitric acid) portion-wise while monitoring the temperature.

  • Work-up and Purification: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude pyridine derivative by column chromatography or recrystallization.

Self-Validation: The formation of the 1,4-DHP intermediate is often confirmed by its characteristic yellow color and precipitation. Successful oxidation is marked by the disappearance of this color. Purity can be confirmed by NMR spectroscopy and melting point analysis.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[13] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[14][15]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the α-pyridinium salt to form a pyridinium ylide. This ylide serves as a Michael donor, adding to the α,β-unsaturated carbonyl compound.[13] The resulting 1,5-dicarbonyl intermediate undergoes a cyclization-dehydration cascade with ammonia (from ammonium acetate) to furnish the final substituted pyridine product.[13][14] This convergent approach allows for significant structural diversity in the final product.

Mechanism: Kröhnke Pyridine Synthesis

Krohnke_Mechanism Ylide Pyridinium Ylide (from α-pyridinium ketone) Dicarbonyl 1,5-Dicarbonyl Intermediate Ylide->Dicarbonyl Michael Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Dicarbonyl Cyclization Cyclization with NH3 Dicarbonyl->Cyclization Condensation Pyridine 2,4,6-Trisubstituted Pyridine Cyclization->Pyridine Dehydration/ Aromatization

Caption: Key stages of the Kröhnke pyridine synthesis mechanism.

Protocol 2: One-Pot Kröhnke Synthesis of 2,4,6-Triphenylpyridine

  • Reactant Preparation: Prepare the α-pyridinium methyl ketone salt by reacting 2-bromoacetophenone with pyridine.

  • Reaction Setup: In a round-bottom flask, dissolve the phenacylpyridinium bromide (1 equiv.), chalcone (benzalacetophenone, 1 equiv.), and ammonium acetate (10 equiv.) in glacial acetic acid.

  • Heating: Heat the mixture to reflux (approx. 120 °C) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 2,4,6-triphenylpyridine.

Trustworthiness: The use of a large excess of ammonium acetate ensures a sufficient supply of ammonia for the cyclization step and drives the equilibrium towards product formation. The reaction is robust and tolerates a wide variety of functional groups on both the ketone and the Michael acceptor.[14]

Modern Synthetic Methodologies

While classical methods are powerful, modern organic synthesis demands greater efficiency, selectivity, and functional group tolerance. Recent advancements have focused on transition-metal catalysis and domino reactions to meet these needs.[6]

Transition-Metal-Catalyzed C–H Functionalization

Direct C–H functionalization has emerged as a transformative strategy for modifying complex molecules without the need for pre-installed functional groups.[16][17] For pyridines, this approach is challenging due to the coordinating ability of the ring nitrogen, which can interfere with the catalyst.[18] Strategies to overcome this include using pyridine N-oxides or employing specialized directing groups.[16][18]

Causality and Rationale: Transition metals like palladium, rhodium, and iridium can selectively cleave C–H bonds (typically at the C2 or C3 position) and replace them with new C–C or C-heteroatom bonds.[16][19] The regioselectivity is often controlled by the electronic nature of the pyridine ring and the directing effect of substituents or transiently installed groups.[17][20] This allows for late-stage diversification of pyridine-containing molecules, which is highly valuable in drug discovery.

Protocol 3: Example of Pd-Catalyzed C3–H Arylation of Pyridine

Note: This is a representative protocol based on modern literature and requires an inert atmosphere.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the pyridine substrate (1 equiv.), the aryl halide coupling partner (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phenanthroline-based ligand, 10 mol%), and a base (e.g., K₂CO₃, 2 equiv.).

  • Solvent Addition: Add a suitable dry solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 100-130 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C3-arylated pyridine derivative.

Domino and Tandem Reactions

Domino reactions construct complex products in a single operation from simple starting materials, minimizing purification steps and waste generation.[21] Silver- and acid-catalyzed domino reactions have been developed for the expedient synthesis of fully substituted pyridines.[21][22]

Example Domino Synthesis: A notable example involves the TfOH-promoted domino reaction of enaminones and aldehydes.[22] This cascade generates two C-C bonds and one C-N bond in a single step, leading to fully substituted pyridines through a proposed sequence of annulation and aerobic oxidation.[22]

Enabling Technologies: Accelerating Pyridine Synthesis

Modern laboratory technologies can dramatically enhance the efficiency of pyridine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized many organic transformations by enabling rapid and uniform heating.[23][24] For pyridine synthesis, this often leads to drastically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[25][26] The Bohlmann-Rahtz pyridine synthesis, for instance, can be performed in a single, high-yielding step under microwave conditions, a significant improvement over the traditional two-step process.[23][25]

Table 1: Comparison of Conventional vs. Microwave Heating for Bohlmann-Rahtz Synthesis

ParameterConventional Heating (Sealed Tube)Microwave-Assisted SynthesisReference
Reaction Time Several hours to days10–20 minutes[25]
Temperature Typically high (e.g., 170 °C)170 °C[25]
Yield Moderate to GoodGood to Excellent (up to 98%)[25]
Efficiency Lower energy efficiencyHigher energy efficiency[24]
Continuous Flow Synthesis

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control.[27][28] Reactions are performed by pumping reagents through a heated tube or reactor, allowing for precise control over temperature, pressure, and residence time.[29] Both Hantzsch and Bohlmann-Rahtz syntheses have been successfully adapted to continuous flow microwave reactors, enabling safer and more efficient production of pyridine derivatives without the need for isolating intermediates.[27]

Workflow: Continuous Flow Synthesis

Flow_Chemistry Reagents Reagent Pumps Reagent A Reagent B Reagent C Mixer Static Mixer Reagents->Mixer Reactor Heated Flow Reactor (Coil or Packed Bed) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A simplified schematic of a continuous flow synthesis setup.

Conclusion

The synthesis of pyridine derivatives is a mature yet continually evolving field. While classical multicomponent reactions like the Hantzsch and Kröhnke syntheses remain indispensable tools for building the pyridine core, modern methodologies offer unprecedented control and efficiency. Transition-metal-catalyzed C-H functionalization provides powerful avenues for late-stage diversification, and domino reactions exemplify the elegance of atom-economical synthesis. By integrating enabling technologies like microwave and continuous flow processing, researchers can further accelerate discovery and development. The choice of synthetic strategy should be guided by the specific target molecule, desired substitution pattern, and required scale, with the protocols and insights provided herein serving as a robust foundation for success.

References

reaction mechanisms involving 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 6-(Aminomethyl)pyridin-3-amine

Authored by a Senior Application Scientist

Introduction: this compound is a bifunctional heterocyclic building block of considerable utility in modern synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with a primary arylamine at the 3-position and a primary alkylamine (within a methyl group) at the 6-position, offers two distinct nucleophilic centers. This differential reactivity allows for selective functionalization, making it a valuable scaffold for constructing complex molecular architectures, particularly in the realm of drug discovery for kinase inhibitors and other targeted therapies.[1][2]

This guide provides a detailed exploration of the core . We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present visual diagrams to elucidate key transformations.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound is governed by the distinct electronic environments of its two amine functionalities.

  • 6-(Aminomethyl) Group: This is a primary alkylamine. The lone pair of electrons on the nitrogen atom is localized and readily available for nucleophilic attack. It is the more basic and more nucleophilic of the two amine groups.

  • 3-Amino Group: This is a primary arylamine. The nitrogen's lone pair is partially delocalized into the electron-deficient pyridine ring system. This delocalization reduces its basicity and nucleophilicity compared to the aminomethyl group.

This inherent difference in reactivity is the cornerstone of its synthetic application, enabling chemists to selectively target one amine over the other by carefully choosing reagents and reaction conditions.

PropertyValueReference
CAS Number 771574-03-9[3]
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Varies (often a solid)
Storage Inert atmosphere, 2-8°C, keep in dark place

Mechanism I: Selective N-Acylation (Amide Bond Formation)

The most common transformation involves the selective acylation of the more nucleophilic 6-(aminomethyl) group. This reaction proceeds via a nucleophilic acyl substitution mechanism and is fundamental for introducing a wide variety of substituents.

Mechanistic Rationale: The greater electron density and steric accessibility of the sp³-hybridized nitrogen of the aminomethyl group allow it to preferentially attack electrophilic carbonyl species such as acid chlorides, anhydrides, or activated carboxylic acids. The less nucleophilic arylamine at the 3-position typically remains unreacted under standard conditions.

Caption: Nucleophilic attack by the aminomethyl group on the acyl halide.

Protocol: Selective Acylation with Benzoyl Chloride

Objective: To synthesize N-((5-aminopyridin-2-yl)methyl)benzamide.

Materials:

  • This compound (1.0 eq.)

  • Benzoyl Chloride (1.05 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Reagent Addition: Add benzoyl chloride dropwise to the cooled solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol) to yield the pure product.

Mechanism II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the alkylation of the primary aminomethyl group. This reaction proceeds by forming an imine intermediate, which is then reduced in situ.

Mechanistic Rationale: The aminomethyl group reacts with an aldehyde or ketone to form a carbinolamine, which then dehydrates to an imine (or iminium ion under acidic conditions). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine C=N bond in the presence of the starting carbonyl group.

Reductive_Amination_Workflow Reductive Amination Workflow start This compound + Aldehyde/Ketone (R₂C=O) imine Imine/Iminium Ion Formation (Reversible) start->imine Condensation reduction Hydride Reduction (NaBH(OAc)₃) imine->reduction Irreversible product N-Alkylated Product reduction->product

Caption: Key stages in the reductive amination process.

Protocol: N-Benzylation via Reductive Amination

Objective: To synthesize N-benzyl-1-(5-aminopyridin-2-yl)methanamine.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq., optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a solution of this compound in anhydrous DCE, add benzaldehyde.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Isolation: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the desired secondary amine.

Mechanism III: Nucleophilic Aromatic Substitution (SNAr)

The amine groups can act as nucleophiles to displace leaving groups on electron-deficient aromatic or heteroaromatic systems. The greater nucleophilicity of the 6-(aminomethyl) group again dictates the regioselectivity of this reaction.

Mechanistic Rationale: The reaction follows a two-step addition-elimination mechanism.[4] The nucleophilic amine attacks the electron-poor aromatic ring at the carbon bearing a suitable leaving group (e.g., F, Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Subsequent loss of the leaving group re-establishes aromaticity and yields the substituted product.[4]

SNAr_Mechanism SNAr Mechanism reactants Aminopyridine (Nu-H) + Activated Aryl Halide meisenheimer Meisenheimer Complex (Addition Intermediate) reactants->meisenheimer Nucleophilic Attack product Substituted Product + Halide meisenheimer->product Elimination of Leaving Group

Caption: The addition-elimination pathway of SNAr reactions.

Protocol: Reaction with 2-Chloropyrimidine

Objective: To synthesize N-((5-aminopyridin-2-yl)methyl)pyrimidin-2-amine.

Materials:

  • This compound (1.0 eq.)

  • 2-Chloropyrimidine (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

Procedure:

  • Setup: In a reaction vessel, combine this compound, 2-chloropyrimidine, and the base (e.g., K₂CO₃) in DMF.

  • Reaction: Heat the mixture to 80-120°C and stir for 6-18 hours. Monitor the reaction's completion using LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Isolation: Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash chromatography or recrystallization to yield the final product.

Advanced Protocols: Functionalizing the 3-Amino Group

To functionalize the less reactive 3-amino group, the more reactive 6-(aminomethyl) group must first be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Protocol: Protection of the 6-(Aminomethyl) Group
  • Dissolve this compound (1.0 eq.) in a solvent like THF or Dioxane/Water.

  • Add a base such as triethylamine or sodium bicarbonate (2.0 eq.).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and stir at room temperature for 4-12 hours.

  • Work up the reaction by removing the organic solvent and extracting the product. Purify as needed.

With the protected intermediate, tert-butyl ((5-aminopyridin-2-yl)methyl)carbamate, the 3-amino group is now available for reactions like diazotization followed by Sandmeyer reactions, or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide). These advanced methods significantly expand the synthetic utility of this versatile scaffold.

References

Application Notes & Protocols for the Purification of 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9). We delve into the fundamental principles and provide detailed, field-proven protocols for three primary purification techniques: Flash Column Chromatography, Recrystallization, and Acid-Base Extraction. The guide emphasizes the causality behind experimental choices, troubleshooting common issues such as chromatographic tailing, and ensuring the final product's high purity, which is critical for its role as a key building block in pharmaceutical synthesis.

Introduction: The Importance of Purity

This compound is a diamine pyridine derivative increasingly utilized as a versatile building block in medicinal chemistry and drug discovery. Its structural motif is integral to the synthesis of complex molecules with potential therapeutic activities. The presence of two reactive amine groups—a primary aliphatic amine and an aromatic amine—makes it a valuable synthon, but also presents unique challenges during purification.

The purity of this intermediate is paramount; trace impurities can lead to the formation of significant side products in subsequent synthetic steps, complicating downstream purifications and potentially introducing undesirable toxicological profiles in final drug candidates. Common impurities often stem from unreacted starting materials, reagents from the synthetic route (e.g., reducing agents or protecting groups), or byproducts formed through side reactions like dimerization or oxidation.[1][2][3] This guide offers robust methodologies to mitigate these challenges and obtain this compound at a purity suitable for the most demanding applications.

Physicochemical Properties

Understanding the compound's properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
CAS Number 771574-03-9[4][5]
Molecular Formula C₆H₉N₃[5]
Molecular Weight 123.16 g/mol N/A
Appearance Varies; often a solid or oilN/A
Storage 2-8°C, Inert atmosphere, Keep in dark place
Solubility Soluble in polar organic solvents (Methanol, Chloroform), Water[6]
Basicity (pKa) Contains two basic amine centers; expected to be a strong baseN/A
Safety and Handling

As with related aminopyridine compounds, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8]

  • Storage: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place under an inert atmosphere to prevent oxidation and degradation.

Core Purification Strategy: Flash Column Chromatography

Flash column chromatography is the most common and versatile technique for purifying aminopyridines on a laboratory scale. The primary challenge arises from the basic nature of the dual amine groups, which interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction causes significant peak tailing, leading to poor separation and cross-contamination of fractions.[9]

The Causality of the Solution: To achieve sharp, symmetrical peaks, the acidic sites on the silica gel must be neutralized or "masked." This is accomplished by adding a small amount of a basic modifier, typically triethylamine (TEA) or a solution of ammonia in methanol, to the mobile phase. The modifier competitively binds to the acidic sites, allowing the basic analyte to travel through the column without excessive interaction, resulting in efficient separation.[9]

Workflow for Purification by Flash Column Chromatography

cluster_prep Preparation cluster_execution Execution cluster_isolation Product Isolation prep_crude 1. Dissolve Crude Product in Minimum DCM prep_slurry 2. Prepare Silica Slurry in Hexane prep_column 3. Pack Column with Slurry prep_eluent 4. Prepare Eluent (e.g., DCM/MeOH/TEA) load 5. Load Crude Sample onto Column prep_eluent->load elute 6. Elute with Gradient (Increase Polarity) load->elute collect 7. Collect Fractions elute->collect tlc 8. Monitor Fractions by TLC collect->tlc combine 9. Combine Pure Fractions tlc->combine evap 10. Evaporate Solvent (Rotary Evaporator) combine->evap dry 11. Dry Under High Vacuum evap->dry product Pure Product dry->product

Caption: Workflow for Flash Column Chromatography.

Protocol 1: Flash Column Chromatography
  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase.

    • Spot the crude material on a silica gel TLC plate.

    • Test various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase. For example: DCM/MeOH/TEA (95:4.5:0.5).

    • The target Rf (retention factor) for the desired product should be between 0.2 and 0.4 for good separation.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., Hexane or DCM).

    • Pour the slurry into the column and use positive pressure to pack it into a stable bed. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • A gradient elution is often most effective. Start with a less polar mixture (e.g., 100% DCM + 1% TEA) and gradually increase the percentage of the more polar solvent (MeOH).

    • Collect fractions and continuously monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvents (DCM, MeOH, and TEA) under reduced pressure using a rotary evaporator.

    • Dry the resulting pure compound under high vacuum to remove any residual solvent.

Alternative Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, offering the potential for very high purity. The main challenge is identifying a suitable solvent or solvent system in which the target compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

The Causality of the Solution: For highly polar or basic compounds like this compound, single-solvent recrystallization can be difficult.[10] An effective alternative is to convert the basic amine into a salt (e.g., a hydrochloride or acetate salt) by treating it with an acid. These salts often have very different solubility profiles and better crystalline properties than the freebase, making them easier to recrystallize.[10] The pure salt can then be isolated, and the freebase can be regenerated if needed by neutralization with a base.

Workflow for Purification by Recrystallization

cluster_prep Dissolution & Crystallization cluster_isolation Crystal Isolation cluster_drying Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent cool 2. Allow to Cool Slowly to Room Temperature dissolve->cool ice 3. Chill in Ice Bath to Maximize Yield cool->ice filter 4. Collect Crystals by Vacuum Filtration ice->filter wash 5. Wash Crystals with Cold Solvent filter->wash dry 6. Dry Crystals (Air or Vacuum Oven) wash->dry product Pure Crystalline Product dry->product

Caption: General Workflow for Recrystallization.

Protocol 2: Recrystallization (General Guideline)
  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, or mixtures thereof).

    • The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the boiling or near-boiling solvent until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly. Air-drying followed by drying in a vacuum oven is recommended.

Orthogonal Strategy: Acid-Base Extraction

This liquid-liquid extraction technique is ideal for separating basic compounds from neutral or acidic impurities. It leverages the differential solubility of the amine in its freebase form versus its protonated salt form.[9]

The Causality of the Solution: In its freebase form, this compound is soluble in organic solvents (like DCM or ethyl acetate). When reacted with an acid (e.g., HCl), it forms a protonated ammonium salt. This salt is highly polar and becomes soluble in the aqueous phase. Neutral or acidic impurities remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer regenerates the organic-soluble freebase, which can be extracted back into a fresh organic layer, leaving behind any water-soluble impurities.

Workflow for Purification by Acid-Base Extraction

dissolve 1. Dissolve Crude Mixture in Organic Solvent (EtOAc) acidify 2. Extract with Acid (1M HCl) (Product moves to Aqueous Layer) dissolve->acidify separate1 3. Separate Layers acidify->separate1 wash_org Discard Organic Layer (Contains Neutral/Acidic Impurities) separate1->wash_org Organic basify 4. Basify Aqueous Layer (e.g., with NaOH to pH > 10) separate1->basify Aqueous extract 5. Back-Extract with Organic Solvent basify->extract separate2 6. Separate Layers extract->separate2 wash_aq Discard Aqueous Layer separate2->wash_aq Aqueous dry 7. Dry Organic Layer (e.g., over Na₂SO₄) separate2->dry Organic filter 8. Filter dry->filter evap 9. Evaporate Solvent filter->evap product Purified Product evap->product

Caption: Workflow for Acid-Base Extraction.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will protonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is strongly basic (pH > 10). This deprotonates the amine salt, regenerating the freebase.

  • Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Summary and Recommendations

The optimal purification strategy depends on the scale of the reaction and the nature of the impurities.

TechniqueScaleSpeedTypical PurityProsCons
Flash Chromatography mg to multi-gramModerate>95-99%Highly versatile; good for complex mixtures.Requires solvents and silica; can be labor-intensive.
Recrystallization gram to kgSlow>99%Potentially highest purity; cost-effective at scale.Highly dependent on finding a suitable solvent; may have lower yield.
Acid-Base Extraction gram to kgFastVariableExcellent for removing neutral/acidic impurities; fast and scalable.Less effective for separating from other basic impurities.

For initial purification of a complex crude mixture, Flash Column Chromatography is recommended. For final polishing of an already partially pure solid, Recrystallization is the method of choice. Acid-Base Extraction is best used as an initial workup step to remove non-basic impurities before a final chromatographic or crystallization step.

References

The Strategic Application of 6-(Aminomethyl)pyridin-3-amine in the Synthesis of Potent Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Kinase Family as Therapeutic Targets

The human kinome, comprising over 500 protein kinases, represents a pivotal class of enzymes that regulate a vast array of cellular processes.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery.[2] Small molecule kinase inhibitors have revolutionized the therapeutic landscape, offering targeted treatment options with improved efficacy and reduced side effects compared to traditional chemotherapy. A key structural motif frequently employed in the design of these inhibitors is the aminopyridine scaffold, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This application note provides a detailed guide on the utilization of a specific, high-value building block, 6-(Aminomethyl)pyridin-3-amine , in the synthesis of next-generation kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway.

The Privileged Scaffold: Why this compound is a Superior Building Block

The this compound molecule is a bifunctional reagent of significant strategic importance in medicinal chemistry. Its utility stems from several key features:

  • Dual Nucleophilicity: The presence of both a primary aromatic amine (at the 3-position) and a primary aliphatic amine (in the 6-aminomethyl substituent) provides two distinct points for synthetic elaboration. This allows for a modular and convergent approach to complex inhibitor structures.

  • Optimal Geometry for Hinge Binding: The 3-amino group is perfectly positioned to act as a hydrogen bond donor and acceptor, forming a bidentate interaction with the kinase hinge region, a critical interaction for potent inhibition.

  • Vector for Deep Pocket Exploration: The aminomethyl group at the 6-position provides a flexible linker to introduce a variety of substituents that can extend into the deeper hydrophobic regions of the ATP-binding pocket, often referred to as the "selectivity pocket." This is crucial for achieving high potency and selectivity for the target kinase.

  • Favorable Physicochemical Properties: The pyridine core imparts a degree of aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are essential for developing orally bioavailable drugs.

Targeting a Critical Cancer Pathway: The PI3K/Akt/mTOR Axis

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][3] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making it a prime target for therapeutic intervention.[4] Inhibitors targeting various nodes of this pathway have shown significant promise in clinical trials. The synthesis of potent and selective PI3K inhibitors is a major goal in oncology drug discovery, and this compound serves as an ideal starting point for creating molecules that can effectively target this critical pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits translation when unphosphorylated GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor PI3K Inhibitor (e.g., derived from This compound) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the point of intervention for PI3K inhibitors.

Representative Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following protocol outlines a representative synthesis of a potent kinase inhibitor core structure, N-((5-aminopyridin-2-yl)methyl)pyrimidin-2-amine, through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of kinase inhibitor synthesis, where the electron-deficient pyrimidine ring readily reacts with nucleophilic amines.

Synthetic Workflow Diagram

synthetic_workflow start Starting Materials: - this compound - 2-Chloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) - Solvent: n-Butanol - Base: DIPEA - Heat (reflux) start->reaction workup Reaction Work-up - Cool to room temperature - Concentrate under reduced pressure reaction->workup purification Purification - Silica gel column chromatography - Eluent: Dichloromethane/Methanol gradient workup->purification characterization Characterization - LC/MS - 1H NMR - Purity assessment purification->characterization final_product Final Product: N-((5-aminopyridin-2-yl)methyl) -pyrimidin-2-amine characterization->final_product

Caption: A generalized workflow for the synthesis of the kinase inhibitor core.

Detailed Experimental Protocol

Reaction: Synthesis of N-((5-aminopyridin-2-yl)methyl)pyrimidin-2-amine

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)EquivalentsSupplier
This compound123.161.01.0Commercial Source
2-Chloropyrimidine114.541.11.1Commercial Source
N,N-Diisopropylethylamine (DIPEA)129.242.02.0Commercial Source
n-Butanol74.12--Commercial Source
Dichloromethane (DCM)84.93--Commercial Source
Methanol (MeOH)32.04--Commercial Source
Silica Gel (230-400 mesh)---Commercial Source

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add n-butanol (10 mL) to the flask and stir to dissolve the starting material.

  • Add 2-chloropyrimidine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Redissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 0-10% methanol in dichloromethane.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield N-((5-aminopyridin-2-yl)methyl)pyrimidin-2-amine as a solid.

  • Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.

Expected Outcome: The desired product, N-((5-aminopyridin-2-yl)methyl)pyrimidin-2-amine, is expected to be obtained as a solid with a purity of >95% as determined by HPLC.

Rationale Behind Experimental Choices
  • Solvent: n-Butanol is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby accelerating the rate of the SNAr reaction. It is also a good solvent for the reactants.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Stoichiometry: A slight excess of 2-chloropyrimidine is used to ensure the complete consumption of the limiting reagent, this compound.

  • Purification: Silica gel column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target kinase inhibitor core. The gradient elution allows for the separation of the product from unreacted starting materials and byproducts.

Data Presentation: Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors

The following table presents representative inhibitory activities (IC50 values) of aminopyridine-based inhibitors against various PI3K isoforms. This data highlights the potential for developing potent and isoform-selective inhibitors using this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
Aminopyrimidine Derivative 1PI3Kα150[5]
Aminopyrimidine Derivative 2PI3Kβ76[2]
Aminopyrimidine Derivative 3PI3Kγ64[6]
Aminopyrimidine Derivative 4PI3Kδ275[7]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique structural features allow for the strategic design of molecules that can effectively target the ATP-binding site of kinases, including those in the critically important PI3K/Akt/mTOR pathway. The synthetic protocol outlined in this application note provides a robust and reproducible method for the preparation of a key kinase inhibitor core structure. Further elaboration of this core, by derivatizing the 3-amino group, can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of the next generation of targeted cancer therapeutics.

References

Functionalization of the Pyridine Ring in 6-(Aminomethyl)pyridin-3-amine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

6-(Aminomethyl)pyridin-3-amine is a versatile bifunctional building block that holds significant promise in the fields of medicinal chemistry and materials science. Its pyridine core, a common motif in numerous FDA-approved drugs, combined with two distinct primary amino groups—one aromatic and one benzylic-type—offers a rich landscape for chemical modification. The strategic functionalization of the pyridine ring allows for the fine-tuning of steric and electronic properties, enabling the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the key strategies and detailed protocols for the selective functionalization of the pyridine ring of this compound, empowering researchers to harness the full potential of this valuable scaffold.

The inherent challenge in modifying this molecule lies in the selective manipulation of its three reactive sites: the 3-amino group, the 6-aminomethyl group, and the pyridine ring itself. Understanding the differential reactivity of these sites is paramount for achieving desired chemical transformations with high regioselectivity. The aromatic 3-amino group is less basic compared to the aliphatic 6-aminomethyl group, a crucial difference that can be exploited for selective protection and subsequent functionalization.

This document will delve into the core strategies for pyridine ring functionalization, including electrophilic aromatic substitution, regioselective halogenation, and transition-metal-catalyzed cross-coupling reactions. Each section will provide not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental design, ensuring a deep and practical understanding of the methodologies.

I. Strategic Functionalization: A Guided Approach

The successful functionalization of the pyridine ring in this compound hinges on a well-thought-out strategy that often begins with the selective protection of one or both amino groups. This initial step is critical to prevent undesired side reactions and to direct the subsequent modifications to the desired position on the pyridine nucleus.

Diagram: Strategic Workflow for Functionalization

Functionalization Workflow Start This compound Protect Selective Protection of Amino Groups Start->Protect Control Reactivity Functionalize Pyridine Ring Functionalization Protect->Functionalize Targeted Modification Deprotect Deprotection Functionalize->Deprotect Unmask Amines Final Functionalized Derivative Deprotect->Final

Caption: A strategic workflow for the functionalization of this compound.

II. Selective Protection of the Amino Groups

The difference in basicity between the aromatic 3-amino group (pKa of conjugate acid estimated around 4-5) and the more basic aliphatic 6-aminomethyl group (pKa of conjugate acid estimated around 9-10) allows for their selective protection.

Protocol 1: Selective Boc-Protection of the 6-(Aminomethyl) Group

This protocol leverages the higher nucleophilicity of the 6-aminomethyl group to achieve its selective protection with Di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Reactant Molar Ratio Purpose
This compound1.0Starting material
Di-tert-butyl dicarbonate1.05Protecting agent
Triethylamine1.1Base to neutralize acid byproduct

III. Regioselective Halogenation of the Pyridine Ring

Introducing a halogen atom onto the pyridine ring is a key step for subsequent cross-coupling reactions. The position of halogenation will be directed by the existing amino substituents. The 3-amino group is an ortho-, para-director, while the pyridine nitrogen is deactivating. Electrophilic halogenation is expected to occur at the C2 or C4 positions.

Protocol 2: Regioselective Bromination of N-Boc-6-(aminomethyl)pyridin-3-amine

This protocol describes the bromination of the mono-protected starting material, which is expected to favor substitution at the C2 position due to the directing effect of the 3-amino group.

Materials:

  • tert-butyl (5-aminopyridin-2-yl)methylcarbamate (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (5-aminopyridin-2-yl)methylcarbamate (1.0 eq) in ACN in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the brominated product.

IV. Metal-Catalyzed Cross-Coupling Reactions

With a halogenated pyridine derivative in hand, a wide array of functional groups can be introduced using powerful palladium-catalyzed cross-coupling reactions.

Diagram: Cross-Coupling Functionalization Pathways

Cross_Coupling Halogenated Halogenated Pyridine Derivative Aryl Aryl/Heteroaryl Derivative Halogenated->Aryl Suzuki Coupling (ArB(OH)₂) Alkynyl Alkynyl Derivative Halogenated->Alkynyl Sonogashira Coupling (R-C≡CH) Amino Amino Derivative Halogenated->Amino Buchwald-Hartwig (R₂NH)

Caption: Key cross-coupling reactions for functionalizing the halogenated pyridine intermediate.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of a brominated pyridine derivative with an arylboronic acid.[1]

Materials:

  • Brominated pyridine derivative (from Protocol 2)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk tube, add the brominated pyridine derivative (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Component Typical Molar Ratio/Loading Purpose
Brominated Pyridine1.0Electrophile
Arylboronic Acid1.2 - 2.0Nucleophile
Pd(OAc)₂1 - 5 mol%Catalyst precursor
SPhos2 - 10 mol%Ligand
K₃PO₄2.0 - 3.0Base
Protocol 4: Sonogashira Coupling for C-C Alkyne Bond Formation

This protocol details the coupling of a halogenated pyridine with a terminal alkyne.[2][3]

Materials:

  • Halogenated pyridine derivative (e.g., iodinated for higher reactivity)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add the halogenated pyridine derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add degassed THF and TEA.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 50 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed amination of a brominated pyridine derivative.[4][5]

Materials:

  • Brominated pyridine derivative

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add the brominated pyridine derivative (1.0 eq), amine (1.2-1.5 eq), NaOtBu (1.4-2.0 eq), Pd₂(dba)₃ (1-3 mol%), and Xantphos (2-6 mol%).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Functionalization of the Amino Groups

While the primary focus is on the pyridine ring, functionalization of the exocyclic amino groups can be a valuable strategy for creating diverse analogs.

Protocol 6: Acylation of the 3-Amino Group

Following the protection of the more reactive 6-aminomethyl group, the 3-amino group can be selectively acylated.

Materials:

  • tert-butyl (5-aminopyridin-2-yl)methylcarbamate

  • Acyl chloride or anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (5-aminopyridin-2-yl)methylcarbamate (1.0 eq) in DCM.

  • Add pyridine or TEA (1.2 eq).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

VI. Conclusion and Future Directions

The functionalization of this compound offers a wealth of opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategies outlined in this guide, from selective protection to regioselective halogenation and versatile cross-coupling reactions, provide a robust toolkit for researchers. The key to success lies in the careful control of reaction conditions to exploit the inherent differences in reactivity of the functional groups present in this privileged scaffold. Future research in this area may focus on the development of more direct C-H functionalization methods to further streamline synthetic routes and enhance the overall efficiency of derivatization.

References

Synthetic Strategies for 6-(Aminomethyl)pyridin-3-amine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-(Aminomethyl)pyridin-3-amine Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents.[1][2] Its structural features, including a basic aminomethyl group and a nucleophilic aminopyridine ring, allow for diverse functionalization and interaction with various biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[1] The strategic placement of the two amine functionalities provides opportunities for creating compounds with specific hydrogen bonding patterns and tailored physicochemical properties, essential for optimizing drug-like characteristics.

This application note provides a comprehensive overview of established and innovative synthetic routes to prepare derivatives of this compound. We will delve into the mechanistic underpinnings of each strategy, offer detailed, field-tested protocols, and present comparative data to guide researchers in selecting the most appropriate method for their specific synthetic goals.

Key Synthetic Approaches

The synthesis of this compound derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring and the amine functionalities, and the overall synthetic efficiency.

A common and versatile approach involves the reduction of a nitrile precursor , specifically 3-amino-6-cyanopyridine.[3] This method provides a direct pathway to the primary aminomethyl group. Alternatively, nucleophilic substitution reactions on a pre-functionalized pyridine ring, such as those involving a 6-(halomethyl)pyridine intermediate, offer another robust avenue.[4] For the introduction and modification of the 3-amino group, palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have become indispensable tools.[5][6][7][8]

Furthermore, reductive amination of a corresponding aldehyde offers a powerful method for introducing a variety of substituents on the aminomethyl nitrogen.[9][10][11][12][13] Protecting group strategies, particularly the use of the tert-butyloxycarbonyl (Boc) group, are often integral to these synthetic sequences to ensure chemoselectivity.[14][15][16][17][18]

The following sections will explore these key strategies in detail, providing both the "why" and the "how" for their successful implementation in the laboratory.

Strategic Disconnections and Workflow

The following diagram illustrates the primary retrosynthetic disconnections for the target scaffold, highlighting the key intermediates and the corresponding synthetic strategies that will be discussed.

G Target This compound Derivatives Nitrile 3-Amino-6-cyanopyridine Target->Nitrile Reduction Halomethyl 6-(Halomethyl)pyridin-3-amine Precursor Target->Halomethyl Nucleophilic Substitution (e.g., Gabriel Synthesis) Aldehyde 5-Amino-pyridine-2-carbaldehyde Target->Aldehyde Reductive Amination Halopyridine 6-Substituted-5-halopyridine Target->Halopyridine Pd-catalyzed Amination (Buchwald-Hartwig)

Caption: Key retrosynthetic pathways to this compound derivatives.

Method 1: Reduction of 3-Amino-6-cyanopyridine

This is arguably one of the most direct routes to the parent this compound scaffold. The commercial availability of 3-amino-6-cyanopyridine makes this a highly attractive starting point. The core of this method lies in the efficient reduction of the nitrile group to a primary amine.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the success of this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can sometimes lead to over-reduction or side reactions with other functional groups. Catalytic hydrogenation offers a milder and often cleaner alternative. The selection of the catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and purity.

Protocol 1: Catalytic Hydrogenation of 3-Amino-6-cyanopyridine

This protocol details a standard procedure for the reduction of 3-amino-6-cyanopyridine using Raney Nickel as the catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol saturated with ammonia. The ammoniacal solution helps to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add Raney Nickel (typically 10-20% by weight of the substrate) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.

ParameterValue
Starting Material 3-Amino-6-cyanopyridine
Reducing Agent Raney Nickel / H₂
Solvent Methanolic Ammonia
Temperature 25-50 °C
Pressure 50-100 psi
Typical Yield 80-95%

Table 1: Typical reaction parameters for the catalytic hydrogenation of 3-amino-6-cyanopyridine.

Method 2: Nucleophilic Substitution via 6-(Halomethyl)pyridine Precursors

This strategy involves the initial preparation of a 6-(halomethyl)pyridin-3-amine intermediate, followed by a nucleophilic substitution reaction to introduce the aminomethyl functionality. The Gabriel synthesis is a classic and reliable method for this transformation, preventing the over-alkylation often seen with direct amination using ammonia.[19][20][21][22][23]

Causality Behind Experimental Choices:

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[19][20] The phthalimide anion is a soft nucleophile that readily displaces the halide from the 6-(halomethyl) position. The bulky nature of the phthalimide group prevents further alkylation.[20][21] The subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine.[19][22] This two-step process provides a clean and high-yielding route to the primary aminomethyl group.

Protocol 2: Gabriel Synthesis of this compound

This protocol outlines the synthesis starting from a 6-(chloromethyl) or 6-(bromomethyl)pyridin-3-amine precursor. The amino group at the 3-position is typically protected, for instance, as a Boc-carbamate, to prevent its interference in the reaction.

G Start Boc-protected 3-amino-6-(halomethyl)pyridine Step1 Reaction with Potassium Phthalimide Start->Step1 Intermediate N-Alkylphthalimide Intermediate Step1->Intermediate Step2 Hydrazinolysis Intermediate->Step2 Step3 Boc Deprotection Step2->Step3 Product This compound Step3->Product

Caption: Workflow for the Gabriel synthesis of this compound.

Step-by-Step Methodology:

  • Phthalimide Alkylation:

    • Dissolve the Boc-protected 3-amino-6-(halomethyl)pyridine (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-alkylphthalimide intermediate.

    • Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis and Deprotection:

    • Suspend the N-alkylphthalimide intermediate in ethanol or a similar protic solvent.

    • Add hydrazine hydrate (2.0-3.0 eq) and reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction to room temperature and filter off the phthalhydrazide.

    • To the filtrate, add a strong acid such as hydrochloric acid (HCl) to deprotect the Boc group. Stir at room temperature until deprotection is complete.

    • Concentrate the solution under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized with a base and extracted into an organic solvent.

StepReagentsSolventTemperatureKey Transformation
1 Potassium PhthalimideDMF80-100 °CN-C bond formation
2 Hydrazine Hydrate, HClEthanolRefluxAmine liberation & Deprotection

Table 2: Key steps and reagents for the Gabriel synthesis protocol.

Method 3: Reductive Amination of 5-Amino-pyridine-2-carbaldehyde

Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines.[9][10][11][12][13] In the context of our target molecule, this approach allows for the direct introduction of a substituted aminomethyl group at the 6-position by reacting 5-amino-pyridine-2-carbaldehyde with a primary or secondary amine in the presence of a suitable reducing agent.

Causality Behind Experimental Choices:

The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[9] The choice of reducing agent is crucial for the success of one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde.[10] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Protocol 3: One-Pot Reductive Amination

This protocol describes the synthesis of an N-substituted this compound derivative.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-amino-pyridine-2-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane.

  • Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ComponentRoleExamples
Carbonyl Electrophile5-Amino-pyridine-2-carbaldehyde
Amine NucleophilePrimary or Secondary Amines
Reducing Agent Hydride SourceNaBH(OAc)₃, NaBH₃CN
Solvent Reaction MediumMeOH, DCM, DCE

Table 3: Key components in the reductive amination protocol.

Method 4: Palladium-Catalyzed Amination

For the synthesis of derivatives with substituents on the 3-amino group, the Buchwald-Hartwig amination is a powerful and widely used method.[5][6][7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a halo-pyridine and an amine.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[8] The choice of base is also critical for the deprotonation of the amine and the overall efficiency of the reaction.

Protocol 4: Buchwald-Hartwig Amination for N³-Substituted Derivatives

This protocol describes the coupling of a 5-bromo-6-(aminomethyl)pyridine (with the aminomethyl group appropriately protected) with a desired amine.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube or a sealed vial, combine the protected 5-bromo-6-(aminomethyl)pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq).

  • Solvent and Inert Atmosphere: Add a dry, deoxygenated solvent such as toluene or dioxane. Purge the reaction vessel with an inert gas (argon or nitrogen) for several minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography. The protecting group on the aminomethyl moiety can then be removed in a subsequent step.

ComponentRoleExamples
Aryl Halide Electrophilic PartnerProtected 5-bromo-6-(aminomethyl)pyridine
Amine Nucleophilic PartnerPrimary or Secondary Amines, Amides
Catalyst Palladium SourcePd₂(dba)₃, Pd(OAc)₂
Ligand Catalyst ModifierXantphos, BINAP
Base Proton ScavengerNaOtBu, Cs₂CO₃

Table 4: Key components for the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the medicinal chemist. The choice of synthetic route should be guided by the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in this exciting area of drug discovery.

References

Application Notes and Protocols: Aminopyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridine scaffold is a cornerstone in modern agrochemical design, serving as a versatile and indispensable building block for a wide array of herbicides, insecticides, and fungicides.[1][2][3] Its unique electronic properties and multiple reactive sites allow for precise molecular tailoring, leading to the development of active ingredients with high efficacy, selectivity, and improved environmental profiles.[1] This document provides a comprehensive guide for researchers and development scientists on the application of aminopyridine intermediates in agrochemical synthesis. It covers key classes of agrochemicals derived from these synthons, delves into the mechanistic rationale for their use, presents detailed, field-proven synthetic protocols, and offers visual workflows to aid in experimental design.

Introduction: The Strategic Importance of the Aminopyridine Core

The pyridine ring is a foundational heterocycle in numerous biologically active compounds.[4] The introduction of an amino group transforms this simple scaffold into a highly versatile intermediate, the aminopyridine. The position of the amino group (e.g., 2-amino, 3-amino, or 4-aminopyridine) profoundly influences the molecule's reactivity and its suitability for different synthetic strategies.

Causality behind its utility:

  • Nucleophilicity and Basicity: The amino group can act as a potent nucleophile, enabling reactions such as acylation, alkylation, and condensation, which are fundamental to building more complex molecules.

  • Directing Group: The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, guiding the introduction of other functional groups onto the pyridine ring.

  • Pharmacophore Contribution: In many final active ingredients, the aminopyridine moiety itself is a critical part of the pharmacophore, directly interacting with the biological target (e.g., an enzyme or receptor) in the pest or weed.[5]

  • Precursor for Functionalization: The amino group can be readily converted into other functionalities (e.g., diazonium salts for Sandmeyer reactions), providing access to a diverse range of substituted pyridine derivatives.

This guide will explore the practical synthesis of major agrochemicals built from this powerful scaffold.

Application in Herbicide Synthesis: The Picolinic Acid Auxins

Aminopyridines are central to the synthesis of the picolinic acid class of herbicides, which function as synthetic auxins.[6][7] These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible broadleaf weeds.[5][8]

Key Commercial Examples:

  • Picloram: One of the earliest and most effective synthetic auxin herbicides, used for controlling deep-rooted perennial weeds.[9]

  • Clopyralid: A selective herbicide effective against weeds in the thistle and clover families.[6][9][10]

  • Aminopyralid: A highly active derivative that offers enhanced control of broadleaf weeds at lower application rates and is known for its systemic action, translocating to the roots of the plant.[5][6]

2.1. Mode of Action: Synthetic Auxin Mimicry

The herbicidal activity of aminopyralid and related compounds stems from their ability to bind to auxin receptors in plants.[5] This binding event disrupts normal hormonal processes, causing a cascade of effects including epinasty (twisting of stems and leaves), tissue swelling, and eventual plant death.[5] The 4-amino-substituted pyridine core is crucial for this activity.

cluster_0 Plant Cell Aminopyralid Aminopyralid Herbicide Receptor Auxin Receptor Protein (e.g., TIR1/AFB) Aminopyralid->Receptor Binds & Mimics Natural Auxin Pathway Growth-Regulating Gene Expression Receptor->Pathway Activates Signal Cascade Growth Uncontrolled Growth & Plant Death Pathway->Growth Disrupts Normal Processes

Caption: Mechanism of action for aminopyralid herbicides.

2.2. General Synthetic Strategy: Building the Picolinic Acid Scaffold

The synthesis of aminopyralid often starts from a polychlorinated picolinic acid precursor. A key step involves the selective reductive dehalogenation to install the desired chlorine substitution pattern. The 4-amino group is integral to the starting material.

A representative transformation is the synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (a core of aminopyralid) from a trichlorinated precursor.[11]

Application in Insecticide Synthesis: Neonicotinoid and Beyond

The aminopyridine scaffold, particularly chloro-substituted aminopyridines, is a vital intermediate for major insecticides, most notably the neonicotinoids. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, causing overstimulation of the nervous system, paralysis, and death.

Key Commercial Examples:

  • Acetamiprid: Used to control sap-feeding insects on a variety of crops.

  • Imidacloprid: A widely used systemic insecticide for the control of sucking insects, termites, and some beetles.

  • Flonicamid: A selective insecticide that acts as a feeding blocker by modulating chordotonal organs, representing a different mode of action from neonicotinoids.[12][13]

3.1. Synthetic Workflow for Flonicamid

Flonicamid synthesis demonstrates the utility of a functionalized pyridine core that is not directly an aminopyridine in the final structure but is derived from nicotinic acid, a close relative. The synthesis involves the creation of an amide bond, a common reaction involving pyridine derivatives.

The commercial production of Flonicamid typically begins with 4-trifluoromethylnicotinic acid.[12] This acid is activated, often by conversion to its acid chloride, and then reacted with an amine-containing fragment to build the final molecule.[14][15]

Start 4-Trifluoromethyl nicotinic acid Step1 Acyl Chlorination Start->Step1 Thionyl Chloride (SOCl₂) Intermediate1 4-Trifluoromethyl nicotinoyl chloride Step1->Intermediate1 Step2 Amidation Reaction Intermediate1->Step2 Reagent2 Aminoacetonitrile hydrochloride Reagent2->Step2 Product Flonicamid Step2->Product

Caption: High-level synthetic workflow for Flonicamid.

Application in Fungicide Synthesis

While less common than in herbicides and insecticides, the aminopyridine and related pyridine structures are present in several classes of fungicides. They can form the backbone of molecules that inhibit critical fungal enzymes. For instance, pyridine-based compounds incorporating amide and hydrazide groups have been evaluated as potential broad-spectrum fungicide agents.[16] Research has shown that some aminopyrimidine derivatives have excellent fungicidal activity against pathogens like Botrytis cinerea.[17]

Example Research Area:

  • SDHI Fungicides: Some succinate dehydrogenase inhibitor (SDHI) fungicides utilize a pyridine or pyrimidine ring as a core scaffold to correctly orient the pharmacophoric groups for binding to the enzyme's active site.

  • Novel Mechanisms: Aminopyrifen is a novel fungicide with a unique mode of action, demonstrating potent activity against gray mold and powdery mildew.[18]

Detailed Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of Aminopyralid Precursor (4-amino-3,6-dichloropyridine-2-carboxylic acid)

This protocol is based on a catalytic hydrogenation method for selective dehalogenation.[11]

Objective: To synthesize 4-amino-3,6-dichloropyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

Materials & Reagents:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Substrate)

  • Deionized Water (Solvent)

  • 30% Sodium Hydroxide Solution

  • 5% Palladium on Carbon (Pd/C) Catalyst

  • Hydrogen Gas (H₂)

  • 30% Hydrochloric Acid

  • High-Pressure Reactor (Parr Shaker or similar) equipped with magnetic stirrer, thermometer, and gas inlet/outlet.

Procedure:

  • Salt Formation: In a beaker, suspend 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid in 500 mL of water. While stirring, add 66.7 g of 30% sodium hydroxide solution to form the sodium salt and ensure dissolution.[11]

  • Reactor Setup: Filter the resulting solution and transfer the filtrate to a 1000 mL high-pressure reactor.[11]

  • Catalyst Addition: Carefully add 2.0 g of 5% Pd/C catalyst to the reactor.[11]

  • Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to an initial pressure of 0.2 MPa. Begin stirring and heat the reaction mixture to 50°C.[11]

  • Reaction: Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for approximately 20 hours.[11] Monitor the reaction progress by HPLC if possible.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Decant the reaction solution and filter it to recover the Pd/C catalyst (catalyst can be recycled).

  • Precipitation: Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly adjust the pH to 1-2 with 30% hydrochloric acid to precipitate the product.[11]

  • Purification: Collect the solid precipitate by centrifugation or filtration. Wash the solid with hot water to remove inorganic salts and dry under vacuum.

Data & Validation: This procedure is reported to yield the final product, 4-amino-3,6-dichloropyridine-2-carboxylic acid, with high purity and yield.

ParameterExpected ValueReference
Yield ~91.4%[11]
Purity (HPLC) >97%[11]
Starting Mass 50.8 g[11]
Final Mass ~38.8 g[11]
Conclusion and Future Outlook

Aminopyridines are firmly established as elite building blocks in the agrochemical industry. Their synthetic versatility has enabled the creation of highly effective herbicides and insecticides that are critical for global food security. The ongoing challenge of pest resistance necessitates the continued exploration of novel chemical scaffolds. The aminopyridine core, with its tunable electronic and steric properties, remains a promising starting point for the design of next-generation agrochemicals with new modes of action and enhanced environmental safety profiles. Future research will likely focus on developing more efficient and sustainable catalytic methods for pyridine functionalization to further streamline the synthesis of these vital agricultural tools.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a critical building block in medicinal chemistry and materials science. However, its synthesis can present several challenges, from regioselectivity issues to purification difficulties. This guide provides a comprehensive overview of common synthetic strategies and practical solutions to frequently encountered problems.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods start from either 6-chloro-3-cyanopyridine or a protected 3-aminopyridine derivative that is subsequently chloromethylated. A common modern approach involves the conversion of a chloromethyl group to an amine, often via an azide intermediate to avoid over-alkylation. Another route is the reduction of a nitrile (cyano group) at the 3-position.[1]

Q2: Why is direct amination of 6-chloro-3-(chloromethyl)pyridine often low-yielding?

A2: Direct amination with ammonia or primary amines is frequently unselective and inefficient.[2] The newly formed primary amine is nucleophilic and can react with another molecule of the starting material, leading to the formation of secondary amines and other over-alkylated byproducts, such as dimers.[1] This complicates purification and reduces the yield of the desired primary amine.

Q3: How can I avoid the formation of byproducts during the amination step?

A3: Using a surrogate for the "-NH2" group is a highly effective strategy. The Gabriel synthesis, which utilizes potassium phthalimide, is a classic method to form primary amines from alkyl halides.[3][4] An alternative and often cleaner method is to first convert the chloromethyl group to an azidomethyl group using sodium azide, followed by reduction to the amine. This two-step process avoids the issue of over-alkylation.

Q4: My aminopyridine product streaks badly on silica gel TLC and column chromatography. How can I improve the purification?

A4: Tailing on silica gel is a common problem for basic compounds like aminopyridines due to strong interactions with the acidic silanol groups on the silica surface.[5] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your eluent.[5] This will neutralize the acidic sites and result in more symmetrical peaks.

Troubleshooting Specific Synthetic Steps

Issue 1: Low yield in the conversion of 6-chloro-3-(chloromethyl)pyridine to 6-(azidomethyl)pyridin-3-amine.

  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of sodium azide. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating may be required, but be cautious as azides can be thermally unstable.

  • Possible Cause 2: Solvent issues. The choice of solvent is critical for the solubility of both the organic substrate and the inorganic azide salt.

    • Solution: A polar aprotic solvent like DMF or DMSO is generally effective for this type of SN2 reaction.[4] Ensure the solvent is anhydrous, as water can hydrolyze the chloromethyl group.

Issue 2: Incomplete reduction of the azide to the amine.

  • Possible Cause 1: Catalyst poisoning or deactivation. The catalyst (e.g., Pd/C) may be poisoned by impurities or deactivated.

    • Solution: Use a fresh, high-quality catalyst. Ensure the starting azide is pure. If using catalytic hydrogenation, ensure the system is properly purged of air and that there is sufficient hydrogen pressure.

  • Possible Cause 2: Inefficient reducing agent. The chosen reducing agent may not be potent enough or used in sufficient quantity.

    • Solution: For catalytic hydrogenation, ensure adequate catalyst loading (typically 5-10 mol%). Alternative reducing agents like triphenylphosphine followed by water (Staudinger reaction) or lithium aluminum hydride (LiAlH4) can also be effective. However, LiAlH4 is a very strong reducing agent and may not be compatible with other functional groups.

Issue 3: Difficulty in isolating the final product after purification.

  • Possible Cause 1: Product is water-soluble. this compound is a polar molecule and may have significant water solubility, leading to losses during aqueous workup.

    • Solution: After basifying the aqueous layer to free the amine, extract multiple times with an organic solvent like dichloromethane or a mixture of isopropanol/chloroform. Brine washes can help to reduce the solubility of the product in the aqueous layer.

  • Possible Cause 2: Product is volatile. While unlikely to be highly volatile, some loss can occur during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator at a moderate temperature and vacuum. Avoid using a high-vacuum pump for extended periods on the final product.

Recommended Synthetic Protocol

This protocol details a reliable two-step synthesis of this compound from a suitable precursor, 6-(chloromethyl)pyridin-3-amine, via an azide intermediate.

Step 1: Synthesis of 6-(azidomethyl)pyridin-3-amine

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
6-(chloromethyl)pyridin-3-amine142.5810.01.43 g
Sodium Azide (NaN3)65.0115.00.98 g
Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(chloromethyl)pyridin-3-amine (1.43 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Add sodium azide (0.98 g, 15.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product, which can often be used in the next step without further purification.

Step 2: Reduction of 6-(azidomethyl)pyridin-3-amine to this compound

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
6-(azidomethyl)pyridin-3-amine149.15~10.0From Step 1
Palladium on Carbon (10% Pd)--150 mg
Methanol32.04-50 mL

Procedure:

  • Dissolve the crude 6-(azidomethyl)pyridin-3-amine from Step 1 in methanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% Palladium on carbon (150 mg) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the azide has been completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed in a solvent system of dichloromethane:methanol:triethylamine (e.g., 95:5:0.5).

  • Load the dissolved product onto the column.

  • Elute the column with the prepared solvent system, gradually increasing the methanol concentration if necessary.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Visualizing the Workflow

Synthetic Pathway Diagram

Synthesis_Pathway Start 6-(chloromethyl)pyridin-3-amine Azide 6-(azidomethyl)pyridin-3-amine Start->Azide  NaN3, DMF   Product This compound Azide->Product  H2, Pd/C, MeOH   Troubleshooting_Tree Start Low Yield of Final Product Check_Azide Check Azide Formation Step Start->Check_Azide Check_Reduction Check Reduction Step Start->Check_Reduction Purification_Loss Loss During Workup/Purification? - Back-extract aqueous layers - Add TEA to eluent Start->Purification_Loss Incomplete_Azide Incomplete Reaction? - Increase NaN3 - Extend reaction time Check_Azide->Incomplete_Azide Yes Side_Reaction_Azide Side Reactions? - Use anhydrous solvent Check_Azide->Side_Reaction_Azide No Incomplete_Reduction Incomplete Reduction? - Use fresh catalyst - Increase H2 pressure Check_Reduction->Incomplete_Reduction Yes

References

Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminopyridine derivative synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of cross-coupling reactions involving aminopyridine scaffolds. Aminopyridines are crucial building blocks in medicinal chemistry and materials science, but their inherent electronic properties and coordinating ability often complicate synthetic efforts.[1][2] This resource, presented in a question-and-answer format, explains the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminopyridines so challenging?

A1: The primary difficulty arises from the dual-nature of aminopyridine substrates. They contain two nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—both of which are Lewis basic and can coordinate to the palladium catalyst.[3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle. This phenomenon, known as catalyst inhibition or deactivation, is a frequent cause of low yields or complete reaction failure.[3] The position of the amino group (2-, 3-, or 4-) significantly influences the extent of this inhibition. 2-aminopyridines, for instance, can act as bidentate ligands, forming highly stable chelates with the metal center.[4][5]

Q2: Should I protect the amino group before attempting a cross-coupling reaction?

A2: While protecting the amino group can prevent catalyst inhibition, it adds extra steps to the synthesis (protection/deprotection), which is not ideal for efficiency. Modern palladium catalysis often allows for successful couplings with unprotected aminopyridines.[3] It is generally recommended to first screen modern catalyst systems (e.g., Buchwald precatalysts with bulky, electron-rich phosphine ligands) which are often robust enough to overcome inhibition.[3][6] Protection should be considered a secondary strategy if optimization of the catalyst, ligand, and base fails.

Q3: Which type of cross-coupling reaction is best suited for aminopyridine functionalization?

A3: The choice depends on the desired bond formation:

  • C-N Coupling (Buchwald-Hartwig Amination): This is a powerful method for forming N-aryl or N-alkyl bonds on the amino group of a halopyridine or, conversely, coupling an aminopyridine with an aryl halide.[7][8] It is widely used in the synthesis of pharmaceutical compounds.[7]

  • C-C Coupling (Suzuki-Miyaura Coupling): This is the preferred method for forming carbon-carbon bonds, for example, by coupling a halo-aminopyridine with a boronic acid or ester.[3][9] It is known for its high functional group tolerance.

  • C-O Coupling (Chan-Lam or Buchwald-Hartwig Etherification): For synthesizing pyridyl ethers, copper-catalyzed (Chan-Lam) or palladium-catalyzed systems can be employed, though selectivity can be a challenge.[10][11]

Section 2: Troubleshooting Guide: Low Yield & Reaction Failure

This section addresses the most common issue in aminopyridine coupling reactions: poor conversion of starting materials. The following workflow provides a logical sequence for troubleshooting.

References

Technical Support Center: Overcoming Purification Challenges of Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar aminopyridine compounds. As a Senior Application Scientist, I understand that these molecules, while crucial in pharmaceutical and chemical research, can present significant hurdles in achieving high purity. Their inherent polarity and basicity demand a nuanced approach to chromatography and crystallization.

This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively. We will delve into common issues, from poor chromatographic peak shape to difficulties in crystallization, and provide actionable, field-proven solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of polar aminopyridine compounds in a question-and-answer format, providing detailed explanations and step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reverse-Phase HPLC

Question: My aminopyridine compound is exhibiting significant peak tailing on a C18 column, leading to poor resolution and inaccurate quantification. What is causing this, and how can I fix it?

Answer: This is a classic problem when analyzing basic compounds like aminopyridines on silica-based columns.[1][2] The primary cause is secondary interactions between the basic amine groups and acidic residual silanol groups on the silica stationary phase.[1][2] These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailing peaks.

Troubleshooting Workflow for Poor Peak Shape:

Caption: A logical workflow for troubleshooting poor peak shape of aminopyridines.

Detailed Solutions:
  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (typically to 2.5-3.5) with additives like formic acid or trifluoroacetic acid (TFA) serves a dual purpose. It protonates the aminopyridine, ensuring a single ionic species, and suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[2][3]

    • Protocol: Start by adding 0.1% (v/v) of formic acid or TFA to both your aqueous and organic mobile phase components. Ensure thorough mixing and degassing.

  • Employing Modern HPLC Columns:

    • Rationale: Not all C18 columns are created equal. Modern columns often feature advanced end-capping to shield residual silanols or have polar-embedded stationary phases that provide a protective hydration layer, leading to improved peak shape for basic compounds.[1][2]

    • Recommendation: Consider using columns specifically marketed for the analysis of polar or basic compounds.

  • Ion-Pairing Chromatography:

    • Rationale: For particularly stubborn cases, introducing an ion-pairing reagent to the mobile phase can be highly effective.[4][5][6] An anionic ion-pairing agent (e.g., an alkyl sulfonate) forms a neutral complex with the protonated aminopyridine, increasing its hydrophobicity and retention by the nonpolar stationary phase.[5]

    • Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[7]

Issue 2: Poor or No Retention on a Standard C18 Column

Question: My highly polar aminopyridine derivative is eluting in or near the void volume of my C18 column. How can I increase its retention?

Answer: This is a common consequence of the high polarity of many aminopyridine compounds; they have a much higher affinity for the polar mobile phase than for the nonpolar stationary phase.[8][9]

Strategies to Enhance Retention:
StrategyPrinciple of OperationRecommended Starting ConditionsKey Considerations
Highly Aqueous Mobile Phase Increase the polarity of the mobile phase to promote partitioning onto the stationary phase.Start with a mobile phase of 95-98% aqueous buffer.Requires a column stable under highly aqueous conditions (polar-endcapped or polar-embedded).
Hydrophilic Interaction Liquid Chromatography (HILIC) Utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface.[7][10][11]Stationary Phase: Bare Silica or Amide. Mobile Phase: 90-95% Acetonitrile with a 5-10 mM ammonium formate or acetate buffer.HILIC offers orthogonal selectivity to reversed-phase and is MS-friendly.[8] Elution order is typically the reverse of RPLC.[11]
Ion-Pairing Chromatography As described previously, an ion-pairing reagent increases the hydrophobicity of the analyte, thereby increasing its retention on a C18 column.[4][12][13]Mobile Phase: Add 5 mM sodium 1-hexanesulfonate to a buffered mobile phase.Can significantly alter selectivity and is not ideal for preparative work due to the non-volatile nature of many ion-pairing salts.[12]
Issue 3: Irreversible Binding and Low Recovery in Normal-Phase Chromatography

Question: I am trying to use normal-phase chromatography on silica gel, but I am getting very low recovery of my aminopyridine. What is happening?

Answer: The basic nature of the aminopyridine's amino group leads to strong, often irreversible, binding to the acidic silica gel surface.[14][15] This is a common issue with basic compounds on silica.

Solutions for Normal-Phase Chromatography:
  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your analyte for the active sites on the silica.

    • Recommended Modifiers: 0.1-1% triethylamine or a few drops of aqueous ammonia in your polar solvent (e.g., methanol or ethanol).[15]

  • Use of Alternative Stationary Phases:

    • Amine-functionalized silica: This provides a basic surface that repels the basic analyte, leading to better elution and peak shape.[14][16]

    • Basic or neutral alumina: Can be a good alternative to silica for the purification of basic compounds.[17]

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and why is it often recommended for polar aminopyridines? A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[10] It is particularly well-suited for highly polar compounds, like many aminopyridines, that are not well-retained in reversed-phase chromatography.[18][11] HILIC provides an alternative retention mechanism based on the partitioning of the polar analyte into a water-rich layer on the surface of the stationary phase.[8][10]

Q2: Can I use my existing reversed-phase HPLC system for HILIC? A2: Yes, one of the major advantages of HILIC is that it can be performed on a standard HPLC system. You will, however, need to purchase a dedicated HILIC column. It is also crucial to ensure proper solvent miscibility and column equilibration when switching between reversed-phase and HILIC modes.

Q3: My aminopyridine compound seems to be degrading during purification. What can I do? A3: Aminopyridines can be susceptible to oxidation, especially in the presence of light and air.[19][20] Consider the following to improve stability:

  • Work under an inert atmosphere: Handle samples and fractions under nitrogen or argon where possible.

  • Use fresh, high-purity solvents: Degas all mobile phases to remove dissolved oxygen.

  • Avoid extreme pH and high temperatures: If possible, work closer to neutral pH and avoid excessive heating.

  • Consider salt formation: In some cases, converting the aminopyridine to a salt can improve its stability.[20][21]

Q4: Is crystallization a viable purification method for highly polar aminopyridines? A4: Crystallization can be challenging due to the high solubility of many polar aminopyridines in common polar solvents.[9][19] However, it is not impossible.

  • Solvent Selection: You may need to use highly polar solvents like water, methanol, or ethanol, or a mixed solvent system.[19][22] A good approach is to dissolve your compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity appears, then reheat to clarify and cool slowly.[15]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[15]

Q5: How do I choose between using an acid modifier like TFA and an ion-pairing agent? A5: The choice depends on your specific separation goals and detection method.

Caption: Decision diagram for choosing between acid modifiers and ion-pairing agents.

Experimental Protocol: HILIC Purification of a Polar Aminopyridine

This protocol provides a starting point for developing a HILIC method for the purification of a polar aminopyridine compound.

1. Materials and Equipment:

  • HPLC system with a UV detector or Mass Spectrometer

  • HILIC column (e.g., bare silica or amide-bonded, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and ammonium formate

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation:

  • Dissolve the crude aminopyridine sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water). This is critical to avoid peak distortion.[15]

4. Chromatographic Method:

ParameterSetting
Column: HILIC (e.g., Amide, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Formate (aq)
Mobile Phase B: Acetonitrile
Gradient: 95% B to 50% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection: UV at 254 nm or as appropriate for the compound

5. Post-Run:

  • After the gradient, hold at high aqueous content for 5 minutes to wash the column.

  • Equilibrate the column with the initial mobile phase conditions (95% B) for at least 10 column volumes before the next injection.

References

stability and storage best practices for 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Aminomethyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage best practices for this compound. By understanding the chemical nature of this compound, you can ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound?

The stability of this compound is influenced by several factors inherent to its aminopyridine structure. The primary degradation pathways are oxidation and hydrolysis. The presence of two amine groups and a pyridine ring makes the molecule susceptible to:

  • Oxidation: The amine groups, particularly the exocyclic aminomethyl group, can be susceptible to oxidation. This process can be accelerated by the presence of oxygen, metal ions, and light.[1][2] Oxidative degradation can lead to the formation of various byproducts, including N-oxides and colored impurities, which can compromise the purity and activity of the compound.[3]

  • Hydrolysis: While generally stable, prolonged exposure to moisture can be detrimental. Aminopyridines can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to the formation of hydrates and potentially facilitate other degradation reactions.

  • Strong Acids and Oxidizing Agents: Contact with strong acids and strong oxidizing agents should be avoided as they can cause vigorous, and potentially hazardous, reactions.[4]

Q2: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature Room temperature or as specified on the product label.Most aminopyridines are stable at ambient temperatures. However, always refer to the supplier's recommendation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).To minimize the risk of oxidation, especially for long-term storage.
Container Tightly closed, light-resistant container.Prevents exposure to moisture, air, and light which can accelerate degradation.[5]
Environment Dry, well-ventilated area.[4][5]Due to its hygroscopic nature, a dry environment is essential to prevent moisture absorption.
Q3: I've noticed a change in the color of my solid this compound. What could be the cause and is it still usable?

A change in color, typically darkening or yellowing, is often an indicator of degradation, likely due to oxidation.[1] While a slight color change may not significantly impact the purity for some applications, it is a sign that the compound is no longer in its ideal state.

Troubleshooting Steps:

  • Assess the extent of the color change: A minor change may be acceptable for non-critical applications. However, for sensitive assays or in drug development, the material should be considered suspect.

  • Purity analysis: If possible, re-analyze the purity of the material using techniques like HPLC or NMR to quantify the level of impurities.

  • Consider the application: For applications where high purity is critical, it is recommended to use a fresh, un-degraded batch of the compound.

To prevent this in the future, ensure the compound is stored under an inert atmosphere and protected from light.

Q4: What are the best practices for preparing and storing solutions of this compound?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions.

Best Practices for Solution Preparation and Storage:

  • Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidation.

  • pH Considerations: The basicity of the amine groups means the compound's stability can be pH-dependent. In some cases, acidic conditions (pH 2-3) have been shown to improve the stability of similar compounds in aqueous solutions.[6] However, the optimal pH for your specific application should be determined empirically.

  • Concentration: For some pyridinium compounds, the rate of decomposition has been observed to increase with concentration.[6] If you observe instability, consider preparing more dilute stock solutions and storing them for shorter periods.

  • Storage of Solutions:

    • Store solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light.

    • For long-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • If possible, store solutions under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the stock solution or assay buffer.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Prepare fresh stock solution of this compound A->B C Use high-purity, anhydrous solvent or deoxygenated aqueous buffer B->C D Re-run assay with fresh solution C->D E Results still inconsistent? D->E F Check stability in assay buffer over time course of experiment E->F Yes H Results are now consistent E->H No G Consider alternative buffer or addition of antioxidants F->G I Issue resolved. Implement fresh solution preparation protocol. H->I

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Difficulty in dissolving the solid compound.
  • Possible Cause: The compound may have absorbed moisture and become "gummy" or the chosen solvent may not be appropriate.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Verify the solubility of this compound in your chosen solvent from the literature or the supplier's technical data sheet.

    • Gentle Warming and Sonication: If the compound is known to be soluble in the solvent, gentle warming or sonication can aid in dissolution. Avoid strong heating as this can accelerate degradation.

    • Use of a Fresh, Dry Sample: If the material appears clumpy or sticky, it may have absorbed moisture. Using a fresh sample from a properly sealed container is recommended.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with a focus on maintaining its stability.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol) or deoxygenated water

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance

  • Volumetric flask

  • Pipettes

  • Light-resistant storage vials

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound. Perform this step as quickly as possible to minimize exposure to air and moisture.

  • Dissolution:

    • Add the weighed solid to the volumetric flask.

    • Add a portion of the chosen solvent to the flask.

    • If using an aqueous solvent, ensure it has been deoxygenated prior to use.

    • Gently swirl or sonicate the flask to dissolve the compound completely. Gentle warming can be applied if necessary.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use, light-resistant vials.

    • If possible, flush the headspace of each vial with an inert gas before sealing.

    • Store the vials at the recommended temperature (e.g., -20°C), protected from light.

References

Technical Support Center: Overcoming Solubility Challenges of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in the laboratory: the poor aqueous solubility of pyridine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we move beyond simple solvent suggestions to provide a deeper understanding of the underlying chemical principles and offer robust, field-tested troubleshooting strategies.

Introduction: Why Can Pyridine Compounds Be So Difficult to Solubilize?

Pyridine, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. However, the very electronic properties that make it a valuable pharmacophore can also contribute to poor solubility. The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base (pKa of pyridine's conjugate acid is ~5.2). This weak basicity, combined with the potential for intermolecular forces like hydrogen bonding and π-stacking, often leads to high lattice energy in the solid state and unfavorable interactions with water, resulting in low aqueous solubility.

Our goal is to provide you with the expertise and validated protocols to systematically overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with poorly soluble pyridine derivatives.

Q1: I've tried dissolving my pyridine-based compound in water, and it won't go into solution. What's the first thing I should try?

A1: The first and most straightforward approach is to attempt a pH adjustment. Since pyridine and its derivatives are weak bases, they can be protonated to form more soluble cationic salts. Try adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension while monitoring the pH and observing for dissolution. The goal is to lower the pH to at least 1-2 units below the pKa of your compound's conjugate acid.

Q2: How do I know the pKa of my specific pyridine derivative?

A2: If the pKa is not reported in the literature for your specific molecule, you can use computational prediction tools. Software like MarvinSketch, ChemDraw, or various online platforms can provide a reliable estimate of the pKa based on the compound's structure. This predicted value is crucial for guiding your pH adjustment strategy.

Q3: I adjusted the pH, and it's still not soluble enough. What's my next option?

A3: Your next step should be to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby improving the solubility of non-polar compounds. Common choices for preclinical research include DMSO, ethanol, and polyethylene glycol 300/400 (PEG 300/400). It's critical to start with a small percentage of the co-solvent and incrementally increase it to find the minimum amount needed for solubilization, as high concentrations can sometimes impact biological assays.

Q4: Are there any "go-to" solvent systems for pyridine compounds for in vitro assays?

A4: While every compound is unique, a common starting point for many poorly soluble compounds, including pyridine derivatives, is a vehicle containing a small amount of DMSO, further diluted with a surfactant solution like Tween 80 or Kolliphor EL. A typical formulation might be 5-10% DMSO, 10-20% Kolliphor EL, and the remainder as a saline or buffer solution. This combination addresses solubility through both co-solvency and micellar solubilization. Always run a vehicle control in your experiments to account for any effects of the solvent system itself.

Q5: Can I heat the solution to improve solubility?

A5: Gentle heating can be an effective method to increase the rate of dissolution and, for some compounds, the equilibrium solubility. However, this must be done with caution. Ensure your compound is thermally stable at the temperature you are using. After dissolution, allow the solution to cool to room temperature to confirm that the compound does not precipitate out. If it does, the supersaturated solution may not be stable for your experimental timeline.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.

Guide 1: Systematic pH Adjustment Workflow

This protocol describes a systematic approach to leveraging the basicity of the pyridine moiety to enhance aqueous solubility.

Underlying Principle: The Henderson-Hasselbalch equation dictates that a basic compound will be predominantly in its ionized (protonated) form in a solution with a pH below its pKa. This ionized form, being a salt, is typically much more water-soluble than the neutral form.

Experimental Workflow Diagram:

G cluster_0 pH Adjustment Workflow A 1. Determine pKa (Literature or Prediction) B 2. Prepare Compound Suspension (e.g., 1 mg/mL in Water/Saline) A->B C 3. Titrate with Dilute Acid (e.g., 0.1 M HCl) Monitor pH continuously B->C D 4. Observe for Dissolution (Target pH = pKa - 2 units) C->D E 5. Visually Inspect for Clarity (Hold against a dark background) D->E F 6. Stability Check (Let stand for 1-2 hours at RT) E->F G 7. Final pH Adjustment (If needed for assay compatibility) F->G H Success: Soluble & Stable Solution G->H G A Start Poorly Soluble Pyridine Compound B Tier 1 Solvents DMSO Ethanol PEG 400 A->B Select Common Co-solvents C Prepare 10% (v/v) Solutions 10% DMSO in Water 10% EtOH in Water 10% PEG 400 in Water B->C Formulate Test Vehicles D Assess Solubility Clear Solution? Precipitation? C->D Test Compound Dissolution E Tier 2 Approach (If Needed) Increase Concentration Ternary System (e.g., +Surfactant) D->E If Insoluble F Final Formulation Lowest % Co-Solvent Assay Compatible D->F If Soluble E->D Re-assess

Technical Support Center: Method Development for the Analysis of 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical method development of 6-(Aminomethyl)pyridin-3-amine (CAS 771574-03-9). This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this polar, basic compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Analyte Overview: Understanding the Challenges

This compound is a pyridine derivative containing two primary amine functional groups. Its chemical structure presents specific analytical challenges, primarily due to its high polarity and basicity.

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • Key Features: Aromatic pyridine ring (chromophore), a primary aminomethyl group, and a primary amine group on the ring.

The presence of two basic amine groups makes the molecule highly susceptible to secondary interactions with standard silica-based reversed-phase HPLC columns. This often leads to poor chromatographic performance, most notably severe peak tailing. The primary goal of any method development for this compound is to mitigate these undesirable interactions to achieve a symmetric, reproducible peak suitable for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound by reversed-phase HPLC?

The most prevalent issue is peak tailing . This occurs because the protonated amine groups on the analyte interact strongly with negatively charged residual silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[1] This secondary ionic interaction, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in an asymmetric peak.

Q2: Which type of HPLC column is best suited for this analysis?

To minimize peak tailing, it is crucial to select a column designed to reduce silanol interactions. Your options include:

  • Base-Deactivated Columns: These are modern, high-purity silica columns where the residual silanols have been "end-capped" to make them less accessible to basic analytes. Look for columns specifically marketed for the analysis of bases.

  • Hybrid Particle Columns: Columns packed with bridged-ethane hybrid (BEH) particles often exhibit better peak shape for bases over a wider pH range compared to pure silica columns.

  • "AQ" or Polar-Embedded Phase Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol groups and provides alternative retention mechanisms.

Q3: How does mobile phase pH affect the analysis?

Mobile phase pH is a critical parameter. To ensure good peak shape, you should adjust the pH to be at least 2 pH units below the pKa of the amine groups. This ensures the amines are fully protonated (positively charged) and suppresses the ionization of the residual silanols on the column, minimizing the unwanted ionic interactions.[2] A low pH mobile phase (e.g., pH 2.5-3.5) using a buffer like phosphate or formate is typically a good starting point.

Q4: What is the best detection method for this compound?

  • UV-Vis Detection: The pyridine ring acts as a chromophore, making UV detection a suitable and widely accessible technique. A wavelength around 254-260 nm is a good starting point, but it's essential to determine the wavelength of maximum absorbance by scanning a standard solution.[2]

  • Mass Spectrometry (MS): For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is ideal. The amine groups are readily ionizable, making detection in positive electrospray ionization (ESI+) mode highly effective.

Q5: My sample is in a complex matrix (e.g., biological fluid, reaction mixture). What sample preparation is required?

Proper sample preparation is critical to protect the column and reduce matrix interference.

  • Filtration: At a minimum, all samples should be filtered through a 0.22 or 0.45 µm filter to remove particulates.[1]

  • Dilute and Shoot: For relatively clean samples, dilution in the mobile phase may be sufficient.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE is highly recommended. A mixed-mode cation exchange sorbent is often effective for selectively retaining the basic analyte while allowing neutral and acidic interferences to be washed away.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the analysis of this compound.

Problem: Severe Peak Tailing or Splitting

Peak tailing is the most common problem for this analyte. Follow this logical troubleshooting workflow.

G start Peak Tailing Observed check_column Is the column base-deactivated or specifically designed for basic compounds? start->check_column check_ph Is the mobile phase pH at least 2 units below analyte pKa (e.g., pH < 4)? check_column->check_ph Yes solution_column Action: Switch to a modern, end-capped or hybrid particle column. check_column->solution_column No add_modifier Is a competing base (e.g., 0.1% Triethylamine) included in the mobile phase? check_ph->add_modifier Yes solution_ph Action: Lower mobile phase pH using a suitable buffer (formate, phosphate). check_ph->solution_ph No check_overload Is the sample concentration too high, causing column overload? add_modifier->check_overload Yes solution_modifier Action: Add 0.1-0.5% triethylamine (TEA) to the mobile phase to mask silanols. add_modifier->solution_modifier No solution_overload Action: Reduce injection volume or dilute the sample. check_overload->solution_overload Yes G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation info Information Gathering (Analyte pKa, solubility) prep Prepare Standards & Samples (Filter all solutions) info->prep col_select Select Base-Deactivated C18 Column prep->col_select mp_select Select Mobile Phase (e.g., A: 0.1% Formic Acid in H2O B: Acetonitrile) col_select->mp_select gradient Run Initial Scouting Gradient (e.g., 5-95% B over 15 min) mp_select->gradient eval Evaluate Peak Shape & Retention gradient->eval tweak_ph Adjust pH / Buffer (If peak tailing occurs) eval->tweak_ph tweak_grad Optimize Gradient Slope (For resolution) eval->tweak_grad sst Define System Suitability Tests (Tailing factor, resolution, etc.) tweak_ph->sst tweak_grad->sst validate Perform Method Validation (ICH Guidelines) sst->validate

References

Validation & Comparative

A Head-to-Head Comparison of Diamine Building Blocks for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diamine building blocks are fundamental to the synthesis of a vast array of functional molecules, from high-performance polymers to complex pharmaceutical agents.[1][2] The selection of a specific diamine dictates critical properties such as rigidity, solubility, reactivity, and the ultimate biological or material performance of the final product. This guide provides a detailed comparison of 6-(Aminomethyl)pyridin-3-amine with other foundational diamine building blocks, including aromatic, aralkyl, and heterocyclic analogues. We will explore how its unique hybrid structure offers a distinct reactivity and conformational profile. Through comparative data and detailed experimental protocols, this guide serves as a resource for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and molecular design.

Introduction: The Central Role of Diamines in Molecular Design

Diamine scaffolds are ubiquitous in medicinal chemistry and materials science.[1] In drug discovery, they serve as versatile linkers in modalities like Proteolysis Targeting Chimeras (PROTACs) or as core scaffolds that present pharmacophoric features in a defined three-dimensional space.[1][3] The spatial arrangement and basicity of the two amino groups are critical for target engagement and pharmacokinetic properties.[4] In materials science, diamines are key monomers for high-performance polymers such as aramids and polyimides, where their structure directly influences properties like thermal stability and mechanical strength.[5][6][7][8]

This guide focuses on this compound, a heterocyclic diamine that merges the features of an aliphatic and an aromatic amine. We will compare its performance and properties against three well-established classes of diamines:

  • Aromatic Diamines: m-Phenylenediamine (MPD) and p-Phenylenediamine (PPD)

  • Aralkyl Diamines: m-Xylylenediamine (MXDA) and p-Xylylenediamine (PXDA)

  • Heterocyclic Analogues: A conceptual discussion on related aminopyridines.

cluster_main Comparative Analysis Framework cluster_comparators Alternative Diamine Building Blocks Target_Molecule This compound Aromatic Aromatic Diamines (m-PPD, p-PPD) Target_Molecule->Aromatic vs. Aralkyl Aralkyl Diamines (m-XDA, p-XDA) Target_Molecule->Aralkyl vs. Heterocyclic Other Heterocyclic Diamines Target_Molecule->Heterocyclic vs.

Caption: Logical framework for comparing the target molecule against key diamine classes.

Structural and Reactivity Profiles of Diamine Building Blocks

The utility of a diamine is rooted in its structure. Rigidity, the orientation of amine vectors, and the inherent nucleophilicity of the nitrogen atoms are all defining characteristics.

Focus Molecule: this compound

This compound (CAS 771574-03-9) presents a unique asymmetric scaffold.[9][10]

  • Hybrid Reactivity: It contains two distinct amine functionalities:

    • An aliphatic primary amine (-CH₂NH₂) that is highly basic and nucleophilic, akin to that in xylylenediamines.

    • An aromatic primary amine (-NH₂) directly attached to the electron-deficient pyridine ring, making it significantly less basic and nucleophilic.

  • Structural Features: The pyridine ring introduces a permanent dipole, enhances water solubility, and provides a hydrogen bond acceptor site (the ring nitrogen). This is a stark contrast to its purely carbocyclic counterparts. The aminomethyl group provides a flexible linker arm with a defined exit vector from the ring.

Alternative Diamine Classes

A. Aromatic Diamines: m and p-Phenylenediamine m-Phenylenediamine (MPD) and p-Phenylenediamine (PPD) are flat, rigid molecules.[5][6] The amino groups are directly conjugated with the benzene ring, which reduces their basicity compared to aliphatic amines. They are cornerstone monomers for aramids like Nomex® (from MPD) and Kevlar® (from PPD), imparting exceptional thermal resistance.[7][8][11] However, their rigidity and poor solubility in many organic solvents can pose synthetic challenges.

B. Aralkyl Diamines: m and p-Xylylenediamine m-Xylylenediamine (MXDA) and p-Xylylenediamine (PXDA) feature primary amino groups attached to a benzene ring via a methylene (-CH₂-) spacer.[12][13] This sp³-hybridized carbon insulates the amine from the ring's electronic effects, making them strong bases and potent nucleophiles, similar to purely aliphatic diamines. They are commonly used as epoxy curing agents and in the synthesis of specialty polyamides.[13][14]

G cluster_1 This compound cluster_2 m-Phenylenediamine (MPD) cluster_3 p-Xylylenediamine (PXDA) img1 img1 img2 img2 img3 img3

Caption: Structures of the primary diamines under comparison.

Head-to-Head Comparison: Quantitative Data

The choice of a diamine building block is often a multi-parameter optimization problem. The following tables summarize key physicochemical and performance characteristics.

Table 1: Comparative Physicochemical Properties of Diamine Building Blocks

PropertyThis compoundm-Phenylenediamine (MPD)p-Phenylenediamine (PPD)m-Xylylenediamine (MXDA)p-Xylylenediamine (PXDA)
CAS Number 771574-03-9[9]108-45-2[15]106-50-31477-55-0[13]539-48-0[12]
Molecular Weight 123.16108.14[5]108.14136.20[13]136.19[12]
Melting Point (°C) N/A64-66[5]145-14714[13]60[16]
Boiling Point (°C) N/A282-284[5]267247[13]261.9[16]
pKa (Conjugate Acid) pKa1 ≈ 9.5 (aliphatic)pKa2 ≈ 4.5 (aromatic)pKa1 = 5.11pKa2 = 2.50[5]pKa1 = 6.2pKa1 ≈ 10.0pKa2 ≈ 8.5pKa1 ≈ 9.9pKa2 ≈ 9.0
Solubility High in polar solventsSparingly soluble in water[7]Sparingly soluble in waterMiscible with water[13]Soluble in water[16]
Conformational Flexibility High (rotatable bond)Low (rigid)Low (rigid)Moderate (two rotatable bonds)Moderate (two rotatable bonds)

Note: pKa values are estimates for this compound based on analogous structures (3-aminopyridine and benzylamine) and are provided for comparative purposes.

Analysis of Properties: The most striking feature of this compound is its differentiated basicity . There is an approximately 5-pKa unit difference between its two amino groups. This vast gap in reactivity is a powerful synthetic handle, enabling highly selective mono-functionalization of the aliphatic amine under conditions that leave the aromatic amine untouched. This is a significant advantage over symmetric diamines like PPD or PXDA, where selective mono-acylation is often challenging and leads to statistical mixtures.

Experimental Section: Probing Differential Reactivity

To empirically validate the claims of differential reactivity, a standardized amide coupling experiment can be performed. This protocol is designed to be self-validating by directly comparing product formation rates and yields across the different diamine building blocks.

Protocol 1: Comparative Amide Coupling with Benzoic Acid

Objective: To quantify the relative reactivity of the amino groups in this compound versus comparator diamines in a standard amide coupling reaction.

Materials:

  • This compound

  • m-Phenylenediamine (MPD)

  • m-Xylylenediamine (MXDA)

  • Benzoic Acid

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of each diamine, benzoic acid, EDCI, HOBt, and DIPEA in anhydrous DMF. The use of stock solutions ensures accurate and reproducible dispensing of reagents.

  • Reaction Setup:

    • In separate HPLC vials, add 100 µL (10 µmol) of the benzoic acid stock solution.

    • To each vial, add 100 µL (10 µmol) of one of the diamine stock solutions (a 1:1 stoichiometric ratio).

    • Add 100 µL (10 µmol) of the HOBt solution and 200 µL (20 µmol) of the DIPEA solution. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDCI and the carboxylic acid proton.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 120 µL (12 µmol, 1.2 eq) of the EDCI stock solution to each vial. Start a timer immediately.

    • At specified time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from each reaction and quench it in a separate vial containing 990 µL of a 50:50 acetonitrile:water solution with 0.1% formic acid. This dilution and acidification effectively stops the reaction.

  • Analysis:

    • Analyze the quenched aliquots by HPLC-MS. Monitor the disappearance of starting materials and the appearance of mono-acylated and di-acylated products.

    • Calculate the percent conversion to product(s) at each time point by integrating the respective peak areas from the UV chromatogram.

Self-Validation and Causality:

  • Why EDCI/HOBt? This is a widely used, robust coupling system that forms a highly reactive O-acylisourea intermediate, which is then converted to a less-racemizing HOBt-ester.[17] Its performance is a reliable benchmark for amine nucleophilicity.

  • Why HPLC-MS? This analytical method provides unambiguous identification of all products (mono- vs. di-acylated) through their unique mass-to-charge ratios and quantifies their relative abundance through UV absorbance, offering a direct measure of reaction kinetics and selectivity.

  • Expected Outcome: For this compound, we anticipate the rapid formation of a single mono-acylated product at the aliphatic amine, with little to no formation of the di-acylated product or the aromatic amine-acylated isomer under these conditions. In contrast, MXDA will likely show rapid formation of both mono- and di-acylated products, while MPD will react much more slowly overall.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stocks Prepare 0.1M Stock Solutions (Diamine, Acid, EDCI, HOBt, DIPEA) Mix Combine Acid, Diamine, HOBt, DIPEA in Vials Prep_Stocks->Mix Initiate Initiate with EDCI (t=0) Mix->Initiate Sample Aliquot & Quench at Time Points Initiate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Quantify Quantify Conversion (Mono- vs. Di-adducts) Analyze->Quantify

Caption: Experimental workflow for the comparative amide coupling study.

Applications and Strategic Advantages

The unique profile of this compound makes it a strategic choice for specific applications where other diamines may fall short.

  • Medicinal Chemistry & Drug Discovery:

    • Orthogonal Synthesis: The differential reactivity allows it to be used as a "two-face" linker. The highly reactive aliphatic amine can be coupled to a payload or scaffold, while the less reactive aromatic amine can be reserved for a later-stage transformation, such as a metal-catalyzed cross-coupling or a second, more forceful amide coupling.[18]

    • Improved Pharmacokinetics: The pyridine moiety can improve the aqueous solubility and overall ADME properties of a parent molecule compared to greasy carbocyclic linkers.

    • Scaffold Decoration: It provides a rigid aromatic core with a flexible linker arm, a desirable topology for exploring chemical space around a biological target.[1]

  • Materials Science:

    • Functional Polymers: Incorporation into a polymer backbone introduces basic, metal-coordinating sites (the pyridine nitrogen) along the chain. This can be exploited for creating functional materials for catalysis, sensing, or metal sequestration.

    • Enhanced Solubility: Polyamides or polyimides derived from this monomer are expected to have better solubility in organic solvents compared to those made from MPD or PPD, facilitating processing.

Conclusion

While established diamines like phenylenediamines and xylylenediamines are indispensable workhorses in synthesis, this compound is a specialized tool that offers distinct advantages. Its key differentiator is the predictable, orthogonal reactivity of its two amino groups, stemming from a large pKa difference. This feature, combined with the favorable physicochemical properties imparted by the pyridine ring, enables elegant and efficient synthetic strategies that are difficult to achieve with symmetric diamines. For researchers in drug discovery and advanced materials, this compound represents a powerful building block for creating novel molecules with precisely engineered properties.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Aminomethyl)pyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among the vast landscape of pyridine-containing compounds, the 6-(aminomethyl)pyridin-3-amine framework has emerged as a particularly promising template for the design of potent and selective kinase inhibitors. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] This guide provides a comprehensive analysis of the structure-activity relationships of this compound analogs, offering insights into the rational design of next-generation inhibitors. We will delve into the synthetic strategies, compare the biological activities of key analogs, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Privileged Fragment for Kinase Inhibition

The this compound core possesses several key features that make it an attractive starting point for the development of kinase inhibitors. The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The 6-(aminomethyl) group provides a versatile handle for introducing a wide range of substituents that can probe different regions of the kinase active site, thereby influencing both potency and selectivity.

The strategic modification of this scaffold allows for the exploration of chemical space to optimize pharmacological properties. The following sections will explore the impact of various structural modifications on the biological activity of these analogs.

Synthesis Strategies for this compound Analogs

The synthesis of this compound analogs typically begins with a suitably substituted pyridine ring. A common precursor is 3-amino-6-cyanopyridine, from which the 6-(aminomethyl) group can be obtained through reduction of the nitrile. The 3-amino group can then be further functionalized, or the aminomethyl nitrogen can be elaborated to introduce diverse substituents. Various synthetic methodologies for the preparation of aminopyridine derivatives have been reported, including copper-catalyzed amination reactions of bromopyridines and reactions of chloropyridines with amines.[3]

Structure-Activity Relationship (SAR) Analysis

The following analysis dissects the impact of structural modifications at key positions of the this compound scaffold on kinase inhibitory activity. The data presented is a synthesized representation from analogous pyridine-based kinase inhibitors to illustrate the core principles of SAR in this chemical space.

Modifications of the 3-Amino Group

The 3-amino group is often critical for hinge binding. Acylation or sulfonylation of this amine can introduce additional interactions. For instance, acylation with a small, electron-withdrawing group can enhance the hydrogen bond donating capacity of the N-H bond.

Modifications of the 6-Aminomethyl Group

The 6-aminomethyl group is a key vector for exploring the solvent-exposed region of the kinase active site. Modifications here can significantly impact potency and selectivity.

  • N-Arylation/Heteroarylation: Introduction of aryl or heteroaryl groups can lead to potent inhibitors by establishing additional van der Waals and π-stacking interactions.

  • N-Alkylation: Small alkyl groups may be well-tolerated, while bulkier groups can lead to steric clashes, depending on the specific kinase.

Modifications of the Pyridine Ring

Substitution on the pyridine ring itself can modulate the electronic properties of the scaffold and provide additional points of interaction.

Comparative Biological Activity of Representative Analogs

The following table summarizes the kinase inhibitory activity of a hypothetical series of this compound analogs against a representative kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2]

Compound IDR1 (on 3-amino)R2 (on 6-aminomethyl)VEGFR-2 IC50 (nM)Cellular Antiproliferative Activity (HT-29 cells, IC50 in µM)
Parent Scaffold HH>10,000>100
Analog A1 AcetylH1,50050.2
Analog A2 HPhenyl52015.8
Analog A3 H4-Fluorophenyl1102.1
Analog A4 Acetyl4-Fluorophenyl250.4

SAR Insights from the Data:

  • The unsubstituted parent scaffold is inactive, highlighting the necessity of functionalization.

  • Acetylation of the 3-amino group (Analog A1) leads to a modest increase in activity.

  • Substitution on the 6-aminomethyl group with a phenyl ring (Analog A2) significantly improves potency.

  • The introduction of a fluorine atom on the phenyl ring (Analog A3) further enhances activity, likely due to favorable interactions in a hydrophobic pocket.

  • Combining both modifications (Analog A4) results in the most potent compound, demonstrating an additive effect of the structural changes.

Experimental Protocols

Reproducibility and standardization are crucial for the validation of experimental findings.[2] The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.

Kinase Inhibition Assay (VEGFR-2)

Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.[2]

Procedure:

  • The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • The kinase reaction is initiated by the addition of a substrate (a specific peptide) and ATP.

  • After a set incubation period, a detection reagent is added that selectively binds to the remaining ATP, producing a fluorescent signal.

  • The amount of kinase activity is inversely proportional to the fluorescence intensity.

  • Data Analysis: The results are used to calculate the percentage of kinase inhibition for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]

Procedure:

  • Cell Seeding: Cancer cells (e.g., HT-29) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Visualization of Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

SAR_Summary Scaffold This compound (Inactive) Mod1 Acetylation of 3-NH2 (Modest Activity) Scaffold->Mod1 R1 = Ac Mod2 N-Arylation of 6-CH2NH2 (Good Activity) Scaffold->Mod2 R2 = Aryl Combined Combined Modifications (Potent Activity) Mod1->Combined Mod2->Combined

Caption: Key SAR trends for this compound analogs.

Kinase_Assay_Workflow Start Prepare Kinase, Substrate, ATP, and Test Compound Incubation Incubate Components Start->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Measure Fluorescence Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of analogs with improved kinase selectivity to minimize off-target effects and enhance safety profiles. Furthermore, the exploration of this scaffold for the inhibition of other enzyme families and its application in diverse therapeutic areas beyond oncology holds significant promise. The continuous refinement of synthetic methodologies will also pave the way for the creation of more complex and potent analogs.[4]

References

A Senior Application Scientist's Guide to the Synthesis of 3,6-Disubstituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,6-disubstituted pyridine framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a continuous demand for efficient, versatile, and scalable synthetic methods. For researchers in drug development and materials science, selecting the optimal synthetic route is a critical decision that impacts project timelines, cost, and the accessibility of structural analogs.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing 3,6-disubstituted pyridines. We will move beyond a simple recitation of named reactions to dissect the underlying logic, compare performance based on experimental data, and offer field-proven insights into the practical application of these methodologies. We will explore two fundamentally different philosophies: de novo ring construction through classical cyclization and modern cycloaddition reactions, and post-synthesis modification of the pyridine core via transition-metal-catalyzed C-H functionalization.

Strategic Overview: Ring Construction vs. Core Functionalization

The synthesis of a target 3,6-disubstituted pyridine begins with a strategic choice: build the ring with the desired substituents already incorporated into the precursors, or install the substituents onto a pre-formed pyridine ring. Each approach has distinct advantages and is suited to different synthetic challenges.

strategy_overview cluster_0 Synthetic Strategies for 3,6-Disubstituted Pyridines start Target Molecule: 3,6-Disubstituted Pyridine strategy_choice Strategic Decision Point start->strategy_choice construction De Novo Ring Construction (Cyclization/Cycloaddition) strategy_choice->construction Build the core functionalization Pyridine Core Functionalization (C-H Activation) strategy_choice->functionalization Modify the core sub_construction Classical Condensations (e.g., Bohlmann-Rahtz) Modern Cycloadditions (e.g., Diels-Alder) construction->sub_construction sub_functionalization Transition-Metal Catalysis (e.g., Pd, Ru, Ir) Regioselective C-C/C-X bond formation functionalization->sub_functionalization

Caption: High-level strategic decision flow for synthesizing 3,6-disubstituted pyridines.

Part 1: De Novo Ring Construction Strategies

Building the pyridine ring from acyclic precursors is the classical approach. These methods excel in creating complex substitution patterns in a single, convergent step.

The Bohlmann-Rahtz Pyridine Synthesis

First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful two-step method for generating substituted pyridines from the condensation of an enamine with an ethynylketone.[2][3][4] The initial Michael addition forms an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the pyridine.[2][3]

Mechanistic Causality: The reaction's success hinges on the complementary reactivity of the nucleophilic enamine and the electrophilic ethynylketone. The subsequent cyclization is an intramolecular condensation driven by the formation of a stable aromatic ring. Historically, a key limitation was the high temperature required for the final cyclodehydration step.[4][5] Modern advancements have overcome this by using Brønsted or Lewis acid catalysis (e.g., acetic acid, ZnBr₂, Yb(OTf)₃) to promote the reaction under milder conditions, often enabling a one-pot procedure.[3][4][5]

Applicability to 3,6-Disubstitution: This method is particularly well-suited for producing 2,3,6-trisubstituted pyridines.[2] To achieve a 3,6-disubstituted pattern, one must start with an enamine that lacks a substituent at the vinyl C-α position (relative to the nitrogen), which can be challenging as it requires a specific enamine precursor.

Bohlmann_Rahtz cluster_br Bohlmann-Rahtz Synthesis Workflow enamine Enamine (3-carbon fragment) michael Michael Addition enamine->michael ketone Ethynyl Ketone (3-carbon fragment) ketone->michael intermediate Aminodiene Intermediate michael->intermediate cyclo Cyclodehydration (Heat or Acid Catalyst) intermediate->cyclo pyridine Substituted Pyridine cyclo->pyridine

Caption: Simplified workflow of the Bohlmann-Rahtz pyridine synthesis.

Cycloaddition Approaches: The Inverse-Electron-Demand Diels-Alder Reaction

Modern cycloaddition strategies offer a highly convergent and often regiocontrolled route to polysubstituted pyridines.[6][7] The most successful of these is the inverse-electron-demand aza-Diels-Alder reaction, typically involving an electron-deficient azadiene (like a 1,2,4-triazine) reacting with an electron-rich dienophile (an alkyne or alkyne equivalent).[7][8]

Mechanistic Causality: This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which expels a stable small molecule (e.g., N₂ from a triazine) to form the aromatic pyridine ring.[7] The regioselectivity—which determines the final substitution pattern—is governed by the electronic and steric properties of the substituents on both the azadiene and the alkyne. A significant challenge has been that simple alkynes often require harsh conditions to react.[8] A key innovation involves a directed cycloaddition, where Lewis basic groups on the triazine and Lewis acidic groups on the alkyne (like alkynyltrifluoroborates) coordinate, lowering the activation energy and allowing the reaction to proceed under mild conditions with excellent regiocontrol.[8]

Applicability to 3,6-Disubstitution: This method provides excellent control over the final substitution pattern. By carefully choosing the substituents on the 1,2,4-triazine (at positions 3, 5, and 6) and the alkyne, one can precisely engineer the desired 3,6-disubstituted pyridine. For example, reacting a 3,6-disubstituted-1,2,4-triazine with an alkyne will typically place the alkyne substituents at the 4- and 5-positions of the final pyridine ring.

Part 2: Pyridine Core Functionalization Strategies

This modern approach begins with a simple, often commercially available, pyridine and introduces substituents directly onto the ring. This strategy is powerful for late-stage functionalization in drug discovery programs.

Transition-Metal-Catalyzed C-H Functionalization

The direct functionalization of C–H bonds has revolutionized synthetic chemistry, and its application to pyridines is a major area of research.[9][10] Due to the electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen, this chemistry presents unique challenges.[11][12]

Mechanistic Causality: These reactions typically involve a transition-metal catalyst (e.g., Palladium, Ruthenium, Iridium) that can selectively cleave a specific C-H bond and replace it with a new C-C or C-heteroatom bond.[9][10] Regioselectivity is the paramount challenge.

  • C2-Selectivity: Is often intrinsically favored due to the proximity to the coordinating nitrogen atom.[9]

  • C3/C4-Selectivity: Is more difficult to achieve and often requires the use of a removable directing group attached to the pyridine ring or specialized catalysts that override the intrinsic C2 preference.[9][10]

Applicability to 3,6-Disubstitution: Achieving a 3,6-disubstituted pattern via this method requires a carefully planned, multi-step sequence. For example, one might start with a 2-substituted pyridine, use a directing group to functionalize the C3 position, remove the directing group, and then attempt functionalization at the C6 position. While powerful for creating specific analogs, it can be less step-economical for a de novo synthesis compared to ring construction methods. Recent advances, however, are continually providing new catalysts and methods for more direct and selective functionalizations.[10][13]

Comparative Analysis: Head-to-Head

The choice of synthetic strategy is highly dependent on the specific target molecule and project goals. The following table provides a direct comparison of the discussed routes.

FeatureBohlmann-Rahtz SynthesisInverse Demand Diels-AlderC-H Functionalization
Primary Logic De novo ring constructionDe novo ring constructionPost-synthesis modification
Regiocontrol Good, but often leads to 2,3,6-substitution.[2]Excellent, highly tunable via precursor design.[8]Challenging; C2 is often favored. C3/C4/C6 requires specific directing groups or catalysts.[9][11]
Substrate Scope Broad for enamines and alkynones.[4]Broad, with modern methods tolerating many functional groups.[8]Highly dependent on the specific catalytic system; some functional groups can poison the catalyst.[14]
Typical Conditions Classical: High temp (>120 °C).[4] Modern: 50-100 °C with acid catalyst.[5]Classical: Harsh. Modern Directed: Mild (e.g., 40 °C).[8]Generally mild to moderate temperatures (RT to 120 °C) with transition metal catalysts.[10]
Key Advantages Convergent, builds core complexity quickly.Highly convergent and modular, excellent regiocontrol.Ideal for late-stage functionalization and analog synthesis.
Key Limitations Can require specific/unstable enamine precursors.[3]Precursors (e.g., 1,2,4-triazines) can require multi-step synthesis.[7]Often requires multi-step sequences for polysubstitution, potential for catalyst poisoning.
Scalability Good, especially one-pot acid-catalyzed versions.Can be limited by precursor availability and cost.Can be challenging due to catalyst cost, loading, and removal.

Experimental Protocols

To provide a practical context, detailed protocols for two contrasting approaches are provided below.

Protocol 1: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis of a Tetrasubstituted Pyridine[5]

This protocol illustrates a modern, one-step Bohlmann-Rahtz reaction for the synthesis of Ethyl 2,6-dimethyl-4-(trimethylsilyl)pyridine-3-carboxylate.

  • Step 1: Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl β-aminocrotonate (1.0 eq), 4-(trimethylsilyl)but-3-yn-2-one (1.0 eq), and zinc(II) bromide (0.1 eq).

  • Step 2: Reaction: Add toluene as the solvent and heat the mixture to reflux.

  • Step 3: Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Step 4: Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired pyridine product. In a reported example, this procedure yielded the product in 90% yield.[5]

Protocol 2: Synthesis of a 2-Pyridone via Guareschi-Thorpe Condensation[15]

This protocol describes a multicomponent reaction to form a highly functionalized 2-pyridone, which can be a versatile intermediate for further elaboration.

  • Step 1: Reagent Mixture: To a suitable reaction vessel, add cyanoacetamide (1.0 eq, 10 mmol), ethyl acetoacetate (1.0 eq, 10 mmol), and ammonium carbonate (2.0 eq, 20 mmol).

  • Step 2: Reaction: Add a 1:1 mixture of water and ethanol (20 mL) as the solvent. Heat the mixture at 80°C for 4 hours.

  • Step 3: Isolation: As the reaction proceeds, the product will often precipitate from the reaction mixture. Cool the vessel to room temperature.

  • Step 4: Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then dry to yield the desired 2-pyridone derivative. This method is noted for its operational simplicity and use of green solvents.[15][16]

Conclusion and Future Perspectives

The synthesis of 3,6-disubstituted pyridines is a mature field with a diverse and powerful toolkit.

  • For rapid construction of the core skeleton with defined regiochemistry , modern de novo methods like the acid-catalyzed Bohlmann-Rahtz and directed inverse-electron-demand Diels-Alder reactions are often the strategies of choice. They offer convergence and modularity, allowing for the rapid assembly of complex structures from simple acyclic precursors.

  • For late-stage diversification of a lead compound or the synthesis of a library of analogs around a common pyridine core , transition-metal-catalyzed C-H functionalization is unparalleled. While potentially less step-economical for building a polysubstituted ring from scratch, its ability to modify an existing complex molecule is a significant advantage in medicinal chemistry.

The continuous development of new catalysts and reaction conditions, particularly in the realm of C-H activation and photoredox catalysis, promises to further expand the options available to chemists.[6] The future of pyridine synthesis will likely involve a synergistic approach, using efficient ring-construction methods to build core complexity, followed by precise, late-stage C-H functionalization to fine-tune molecular properties.

References

A Comparative Guide to the Validation of Analytical Methods for 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-(Aminomethyl)pyridin-3-amine, a pivotal building block in modern pharmaceutical synthesis. As drug development professionals, ensuring the purity, potency, and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. A robustly validated, stability-indicating analytical method is not merely a regulatory requirement; it is the cornerstone of product quality and patient safety.[1][2] This document delves into the strategic selection of analytical techniques, a comparative analysis of their performance, and a detailed protocol for a recommended High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Strategic Selection of Analytical Technologies

The molecular structure of this compound, featuring a pyridine ring and two primary amine functional groups, dictates the choice of analytical technology. Its polarity and potential for hydrogen bonding make it an ideal candidate for liquid chromatography. However, a comprehensive validation strategy must also consider potential volatile impurities and the need for definitive structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the assay and impurity profiling of non-volatile and thermally stable compounds like this compound.[1][5] Coupled with Ultraviolet (UV) detection, it offers a selective and quantitative determination of the main component and its related substances.[6] The development of a stability-indicating HPLC method, capable of separating the main peak from all potential degradation products, is a primary goal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities or degradation products, LC-MS is an indispensable tool.[6][7] It provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation, especially for impurities present at trace levels where isolation for NMR is not feasible.[5]

  • Gas Chromatography (GC): GC is the preferred technique for the analysis of volatile organic impurities, such as residual solvents from the synthesis process.[5][8] Due to the low volatility of this compound itself, GC is not suitable for its primary assay but is essential for a complete purity profile.[9]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the definitive structural confirmation of the main compound and for the characterization of isolated impurities.[10][11] NMR, in particular, provides unambiguous structural information.[7]

Comparative Analysis of Key Analytical Methods

The choice of method depends on the specific validation objective. The following table compares the most relevant techniques for the analysis of this compound based on standard validation parameters outlined in ICH Q2(R2).[12][13][14]

Validation Parameter HPLC-UV LC-MS GC-FID/MS Rationale & Causality
Specificity / Selectivity Excellent (with proper method development)SuperiorExcellent (for volatiles)HPLC methods can be developed to resolve the analyte from impurities and degradants. LC-MS provides mass selectivity, offering an orthogonal confirmation of peak identity. GC offers excellent separation for volatile compounds like residual solvents.[1][5][6]
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Good to Excellent (ng range)Superior (pg to fg range)Excellent (pg range for volatiles)MS detectors are inherently more sensitive than UV detectors, making LC-MS the choice for trace-level impurity identification.[6] GC-FID is also highly sensitive for volatile analytes.
Linearity & Range ExcellentGoodExcellentHPLC-UV detectors typically offer a wide linear dynamic range, ideal for quantifying both the main component (assay) and impurities.[13][15] The range for an assay is typically 80-120% of the test concentration.[15]
Accuracy / Recovery ExcellentGoodExcellentAccuracy is demonstrated by spiking experiments. All three techniques can yield high recovery rates (typically 98-102%) when properly validated.[13][16]
Precision (Repeatability & Intermediate) Excellent (RSD <2%)Good (RSD <5-10%)Excellent (RSD <5%)HPLC-UV systems are highly precise, with Relative Standard Deviation (RSD) values for assays commonly required to be ≤ 2.0%.[17][18] MS detectors can exhibit slightly higher variability.
Robustness GoodModerateGoodRobustness is tested by making small, deliberate changes to method parameters (e.g., pH, flow rate). HPLC and GC methods are generally robust, while LC-MS methods can be more sensitive to matrix effects and source conditions.[12]
Primary Application Assay, Impurity Quantification, Stability StudiesImpurity Identification, Structure ElucidationResidual Solvent Analysis, Volatile Impurity AnalysisEach technique has a distinct and complementary role in the complete analytical characterization of the drug substance.[5][6][10]

Recommended Validation Workflow

A logical and systematic workflow is essential for a successful validation project. The process begins with robust method development and culminates in a comprehensive validation report that demonstrates the method is fit for its intended purpose.[4]

ValidationWorkflow MethodDevelopment Analytical Method Development & Optimization ValidationProtocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) MethodDevelopment->ValidationProtocol SystemSuitability System Suitability Testing (SST) (Pre-requisite for all runs) ValidationProtocol->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Execute Validation Experiments Linearity Linearity & Range SystemSuitability->Linearity Execute Validation Experiments Accuracy Accuracy (Recovery) SystemSuitability->Accuracy Execute Validation Experiments Precision Precision (Repeatability & Intermediate) SystemSuitability->Precision Execute Validation Experiments LOQ Limit of Quantitation (LOQ) & Limit of Detection (LOD) SystemSuitability->LOQ Execute Validation Experiments Robustness Robustness SystemSuitability->Robustness Execute Validation Experiments ValidationReport Final Validation Report (Summarize Results & Conclusions) Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOQ->ValidationReport Robustness->ValidationReport

Caption: A typical workflow for analytical method validation, from development to final reporting.

Experimental Protocol: Validation of a Stability-Indicating HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of an HPLC-UV method for the assay and determination of impurities in this compound.

Instrumentation and Chromatographic Conditions
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 column is chosen for its versatility in retaining and separating moderately polar compounds like aminopyridines.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. A buffered mobile phase is critical to control the ionization state of the amine groups, ensuring consistent retention times and sharp peak shapes.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

Validation Protocol Execution

A. Specificity (Forced Degradation) The goal of this experiment is to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is "stability-indicating".[19][20]

  • Prepare Stock Solution: Prepare a solution of this compound at approximately 1.0 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.[21][22]

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API to UV light (ICH Q1B conditions).[20] Prepare a solution at ~0.1 mg/mL.

  • Analysis: Inject the unstressed sample and all stressed samples.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure in all conditions. A mass balance of ≥95% should be achieved.

B. Linearity This demonstrates a direct correlation between concentration and detector response.[13]

  • Prepare Standards: Prepare a series of at least five standard solutions from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005, 0.05, 0.10, 0.125, 0.15 mg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% level.[17]

C. Accuracy (Recovery) This measures the closeness of the experimental value to the true value.

  • Prepare Spiked Samples: Spike a placebo (if for a drug product) or blank matrix with the API at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[15] Prepare three replicates at each level.

  • Analysis: Analyze the nine samples.

  • Data Evaluation: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level. The overall RSD for the nine determinations should be ≤ 2.0%.[18]

D. Precision Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the assay results must be ≤ 2.0%.[16]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study by a different analyst, on a different day, and preferably on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies (12 samples total) should be ≤ 2.0%.

E. Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Estimation: Estimate the LOQ based on the signal-to-noise ratio (S/N) of a dilute standard (typically where S/N is ~10:1).

  • Verification: Prepare six individual samples at the estimated LOQ concentration.

  • Analysis: Analyze the samples and calculate the precision and accuracy.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.[17]

Conclusion

The validation of an analytical method for this compound is a multifaceted process that requires a deep understanding of both the analyte's chemistry and regulatory expectations. While HPLC-UV stands out as the primary technique for routine quality control, a comprehensive strategy leveraging LC-MS for identification and GC for volatile impurities is essential for complete product characterization.[1][6][10] The provided HPLC-UV validation protocol, grounded in ICH principles, offers a robust framework for establishing a scientifically sound, reliable, and defensible method. By adhering to these principles of causality, self-validation, and authoritative grounding, researchers and drug development professionals can ensure the highest quality and safety standards for their pharmaceutical products.

References

A Senior Application Scientist’s Guide to the Catalytic Functionalization of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Aminopyridine Scaffold

The aminopyridine motif is a cornerstone in modern chemistry, particularly within pharmaceutical and materials science. Its derivatives are integral to a vast array of FDA-approved drugs, including the anti-cancer agent Crizotinib and the multiple sclerosis treatment Amifampridine.[1] The pyridine nitrogen imparts unique electronic properties and provides a vector for molecular interactions, while the amino group offers a crucial handle for synthetic elaboration. Consequently, the development of efficient and selective methods for the functionalization of aminopyridines—installing new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-boron (C-B) bonds—is of paramount importance for drug discovery and the creation of novel materials.[1][2]

However, the inherent electronic nature of the pyridine ring, characterized by its electron-deficient state and the coordinating ability of the nitrogen lone pair, presents significant challenges for catalysis.[3][4] These factors can lead to catalyst inhibition and difficulties in achieving regioselectivity. This guide provides a comparative analysis of the leading catalytic systems, offering researchers the insights needed to navigate this complex landscape and select the optimal strategy for their synthetic goals. We will delve into the efficacy of palladium, nickel, copper, and iridium catalysts, as well as emerging photoredox strategies, supported by mechanistic insights and detailed experimental protocols.

Part 1: The Workhorses of Cross-Coupling: Palladium and Nickel Catalysis

Palladium and nickel complexes are the dominant forces in C-N and C-C bond formation involving aminopyridines, primarily through Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The choice between these metals often balances cost, reactivity, and sensitivity.

Palladium-Catalyzed Systems: Precision and Versatility

Palladium catalysis is renowned for its broad substrate scope and high efficiency, albeit at a higher cost than nickel. The key to success in palladium-catalyzed amination of halo-aminopyridines lies in the judicious selection of ligands, which modulate the reactivity and stability of the catalytic species.[5][6]

Causality of Ligand Choice: Bulky, electron-rich phosphine ligands are critical. They promote the crucial reductive elimination step, prevent catalyst decomposition (e.g., β-hydride elimination), and facilitate the oxidative addition of challenging substrates like chloro-pyridines.

  • For Secondary Amines: Ligands like RuPhos are often highly effective.[7][8]

  • For Primary Amines: BrettPhos has demonstrated superior performance, overcoming challenges associated with branched primary amines.[7]

  • General Utility: XPhos and Xantphos offer broad applicability across a range of amine coupling partners.[7][8]

The use of pre-formed palladium "precatalysts" is now standard practice. These are stable, air-tolerant complexes that rapidly generate the active Pd(0) species in situ, leading to more reproducible results and often higher yields compared to using separate palladium sources and ligands.[6][7]

Catalyst SystemSubstrateCoupling PartnerYield (%)ConditionsReference
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholine71%NaOt-Bu, Toluene, 100 °C, 16h[7]
RuPhos Precatalyst3-Bromo-2-aminopyridineMorpholine83%NaOt-Bu, Toluene, 100 °C, 16h[7]
BrettPhos Precatalyst3-Bromo-2-aminopyridineCyclopentylamine78%NaOt-Bu, Toluene, 100 °C, 16h[7]
Pd(OAc)₂ / XantphosN-aryl-2-aminopyridinesIntramolecular C-H30-82%Cu(OAc)₂, Ac-Gly-OH, DCE, 120°C[9]
Nickel-Catalyzed Systems: A Cost-Effective and Potent Alternative

Nickel catalysis has emerged as a powerful, economical alternative to palladium.[10] Nickel systems can often couple more challenging electrophiles (e.g., aryl chlorides) and operate through unique mechanistic pathways, including radical-mediated processes.[11]

A significant advancement is the use of light to drive nickel-catalyzed C-N cross-coupling at room temperature.[12] By directly irradiating a nickel-amine complex, catalytically active states can be accessed without a separate photoredox catalyst, offering an operationally simple and mild procedure. This method has proven highly effective for coupling 3-aminopyridine, achieving a 90% yield where previous dual-catalyst systems yielded only 33%.[12]

Catalytic_Cycle_Pd cluster_0 Palladium-Catalyzed Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl R-Pd(II)-X(L_n) OA->PdII_Aryl LC Ligand/ Amine Coordination PdII_Aryl->LC + HNR'₂ - HX PdII_Amine R-Pd(II)-N(H)R'(L_n) LC->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Reforms Catalyst Product R-NR'H (Product) RE->Product

Caption: Simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling.

Part 2: Strategic C–H Functionalization: Iridium, Rhodium, and Copper

Direct C–H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. The challenge lies in controlling regioselectivity on the pyridine ring, which has multiple C–H bonds available for activation.

Iridium-Catalyzed Borylation: Gateway to Further Derivatization

Iridium catalysis is the premier method for the C–H borylation of pyridines.[3][13] This reaction installs a boronic ester group, a versatile synthetic handle that can be subsequently used in Suzuki-Miyaura couplings, oxidations, or other transformations.

Controlling Regioselectivity: The site of borylation is primarily governed by sterics.[13][14][15] The catalyst, typically [(cod)Ir(OMe)]₂ with a sterically hindered bipyridine ligand, will functionalize the most accessible C–H bond. This provides a predictable method for accessing specific isomers that are difficult to synthesize otherwise. For instance, in 2,3-disubstituted pyridines, borylation occurs selectively at the C5 position, away from the more hindered sites.[15]

A key challenge is catalyst inhibition by the pyridine nitrogen.[3][16] This can be overcome by incorporating a substituent at the C2-position, which sterically disfavors coordination to the iridium center.[3] Traceless directing groups have also been employed, where an amino group is temporarily converted to an aminoboronate, directing borylation to the meta or para position before being hydrolyzed to reveal the original amine.[17]

Copper and Rhodium Catalysis

Copper-catalyzed reactions offer a cost-effective method for C–H amination.[18] For example, imidazopyridines can undergo direct C3 amination using N-fluorobenzenesulfonimide (NFSI) as the amino source under mild, additive-free conditions.[19] Mechanistic studies suggest these transformations often proceed through a free-radical pathway.[19]

Rhodium catalysts are effective for C–H activation and annulation reactions, enabling the construction of fused heterocyclic systems like indoles from N-aryl-2-aminopyridines and alkynes.[9]

Regioselectivity_Workflow start Desired Aminopyridine Functionalization q_bond What bond to form? start->q_bond q_pos Desired Position? q_bond->q_pos C-B / C-H Func. cat_pd_ni Palladium or Nickel Catalysis (Buchwald-Hartwig / Suzuki) q_bond->cat_pd_ni C-N / C-C (from Halo-Pyridine) pos_steric Least Hindered C-H? (e.g., C5 on 2,3-di-sub) q_pos->pos_steric pos_direct Ortho to Directing Group? q_pos->pos_direct pos_electronic Electron Deficient Site? q_pos->pos_electronic cat_ir Iridium Catalysis (C-H Borylation) cat_cu_rh Copper or Rhodium Catalysis (C-H Amination/Annulation) cat_photo Photoredox Catalysis (Radical Addition) pos_steric->cat_ir pos_direct->cat_cu_rh pos_electronic->cat_photo

Caption: Decision workflow for catalyst selection in aminopyridine functionalization.

Part 3: The Frontier: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[20][21] This approach is particularly powerful for aminopyridine functionalization as it operates through mechanisms orthogonal to traditional transition metal catalysis.

In this paradigm, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in single-electron transfer (SET) with a substrate or a precursor to generate a radical. For aminopyridines, this allows for:

  • Minisci-type Reactions: Alkyl radicals, generated from precursors like carboxylic acids or alkyl silicates, can add to the electron-deficient pyridine ring.[20]

  • α-Amino Radical Formation: Tertiary amines can be oxidized to form α-amino radicals, which can then couple with various partners.[22][23]

  • Dual Catalysis: Photoredox catalysis can be paired with another catalytic cycle, such as nickel or palladium, to achieve transformations not possible with either system alone.[12][20]

This strategy is highly valuable for late-stage functionalization, where mild conditions are necessary to avoid decomposition of complex, drug-like molecules.[24]

Part 4: Validated Experimental Protocols

Trustworthiness in synthetic methodology is built on reproducibility. The following protocols are detailed to ensure their successful implementation.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-2-aminopyridine

(Adapted from Org. Lett. 2011, 13, 16, 4164–4167)[7]

Objective: To synthesize N-cyclopentylpyridin-2,3-diamine using a BrettPhos precatalyst system.

Materials:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Cyclopentylamine (1.2 equiv)

  • G3 BrettPhos Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the G3 BrettPhos precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 3-bromo-2-aminopyridine (1.0 equiv).

  • Seal and Purge: Seal the tube with a septum, and purge with argon for 10 minutes.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by cyclopentylamine (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine

(Adapted from ACS Omega 2022, 7, 13, 11525–11532)[15]

Objective: To achieve regioselective borylation at the C5 position of 2,3-bis(trifluoromethyl)pyridine.

Materials:

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (3.0 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • 2,3-bis(trifluoromethyl)pyridine (1.0 equiv)

  • n-Hexane (as solvent, optional for viscous substrates)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(OMe)(cod)]₂ (0.015 equiv) and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.03 equiv) to a vial.

  • Reagent Addition: To the vial, add B₂pin₂ (1.2 equiv) and 2,3-bis(trifluoromethyl)pyridine (1.0 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Place the vial in a heating block set to 80 °C and stir for 12-24 hours. Monitor reaction progress by GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature.

  • Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to isolate the 5-borylated pyridine product. Note: Pyridylboronic esters can be sensitive to hydrolysis on silica; purification should be performed efficiently.

Conclusion and Future Outlook

The functionalization of aminopyridines remains a vibrant area of research, driven by the constant demand for novel molecular architectures in drug discovery and materials science. While palladium catalysis remains the gold standard for its reliability and broad scope, nickel and copper systems offer compelling, cost-effective alternatives with unique reactivity profiles. The strategic application of iridium-catalyzed borylation provides a crucial entry point for diverse, site-selective modifications. Looking forward, the continued development of photoredox and electrochemical methods promises to deliver even milder and more selective transformations, enabling the late-stage functionalization of increasingly complex aminopyridine-containing molecules with surgical precision. The judicious selection of the catalytic system, guided by an understanding of the underlying mechanistic principles as outlined in this guide, is the key to unlocking the full synthetic potential of this invaluable heterocyclic scaffold.

References

A Comparative Guide to In Vitro and In Vivo Studies of 6-(Aminomethyl)pyridin-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from a laboratory curiosity to a clinical reality is a meticulous process, underpinned by rigorous preclinical evaluation. For promising scaffolds like the 6-(aminomethyl)pyridin-3-amine and its related aminopyridine analogs, this journey invariably involves a dual-pronged approach: in vitro and in vivo studies. This guide provides a comprehensive comparison of these two critical stages of research, offering insights into their methodologies, the data they generate, and their synergistic role in drug discovery. We will delve into specific examples of aminopyridine derivatives being investigated for a range of therapeutic areas, from oncology to metabolic disorders, to illustrate the interplay between cellular assays and whole-organism models.

The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Aminopyridine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural features allow them to interact with a wide array of biological targets, including enzymes and receptors, making them valuable starting points for the design of novel therapeutics.[1] Researchers have successfully developed aminopyridine-based inhibitors for various diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3]

In Vitro Evaluation: Deconstructing Biological Activity at the Molecular and Cellular Level

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, are the foundational step in characterizing the biological activity of a new chemical entity. These assays are designed to assess the direct interaction of a compound with its intended target and its effects on cellular functions.

Enzyme Inhibition Assays: A Measure of Potency

A primary application of in vitro testing is to determine the potency of a compound against a specific enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized and evaluated as potential inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[4] One promising compound, C14, demonstrated a potent inhibitory activity against FLT3 with an IC50 value of 256 nM.[4]

Similarly, novel aminomethyl-pyridines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a target for type 2 diabetes treatment.[2] Optimization of a screening hit led to the discovery of 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, which exhibited high potency with an IC50 of 10 nM for DPP-4.[2]

Table 1: In Vitro Enzyme Inhibition Data for Representative Aminopyridine Derivatives

Compound ClassTarget EnzymeRepresentative CompoundIC50 (nM)Therapeutic AreaReference
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivativesFLT3C14256Acute Myeloid Leukemia[4]
5-Aminomethyl-pyridinesDPP-45-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide10Type 2 Diabetes[2]
6-aminopyrazolyl-pyridine-3-carbonitrilesJAK2Not specified-Myeloproliferative Neoplasms[5]
6-amino pyridine derivativesGSK-3β8d770Alzheimer's Disease[3]
6-amino pyridine derivativesCK-1δ8d570Alzheimer's Disease[3]
Cellular Assays: Assessing Biological Effects in a Living System

Beyond purified enzymes, in vitro studies also involve cell-based assays to understand how a compound affects cellular processes such as proliferation, apoptosis, and signaling pathways. For the FLT3 inhibitor C14, its antitumor activity was evaluated against human AML cell lines. It showed strong inhibitory activity against MOLM-13 and MV4-11 cells, which harbor the FLT3-ITD mutation, with IC50 values of 507 nM and 325 nM, respectively. Importantly, C14 showed weak potency against an FLT3-independent cell line, suggesting it has on-target effects with potentially fewer off-target toxicities.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a this compound derivative) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Aminopyridine derivative) Incubation Incubation of Compound with Target Compound->Incubation Target Biological Target (Enzyme or Cells) Target->Incubation Measurement Measurement of Biological Activity Incubation->Measurement DoseResponse Dose-Response Curve Generation Measurement->DoseResponse IC50 IC50 Determination DoseResponse->IC50 InVivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal Disease Model (e.g., Xenograft Mouse) Dosing Compound Administration Animal->Dosing Monitoring Monitoring of Health and Tumor Growth Dosing->Monitoring Endpoint Study Endpoint and Sample Collection Monitoring->Endpoint Analysis Efficacy and Toxicity Analysis Endpoint->Analysis FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor binds P1 Dimerization & Autophosphorylation FLT3_Receptor->P1 RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF STAT5 JAK/STAT5 Pathway P1->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Inhibitor This compound Derivative (e.g., C14) Inhibitor->FLT3_Receptor inhibits

References

A Head-to-Head Comparison of 6-(Aminomethyl)pyridin-3-amine and its Commercially Available Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the aminopyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1] Among these, 6-(Aminomethyl)pyridin-3-amine has garnered significant interest as a versatile building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. This guide provides a comprehensive, head-to-head comparison of this compound with its commercially available analogs, offering insights into their chemical properties, biological activities, and potential applications. By synthesizing available experimental data and established structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in the selection of aminopyridine-based compounds for their specific research and development endeavors.

The Aminopyridine Core: A Foundation for Diverse Biological Activity

The aminopyridine moiety is a key pharmacophore in a wide array of approved drugs and clinical candidates. Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites has made it a cornerstone in the design of kinase inhibitors.[2] Furthermore, the versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3] This guide will focus on derivatives of this compound, exploring how modifications to this core structure influence its performance in key biological assays.

Commercially Available Analogs of this compound

A number of chemical suppliers provide this compound and a variety of its structural analogs. The following table summarizes some of these commercially available compounds, which will be the focus of our comparative analysis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Parent Compound
This compound 771574-03-9C₆H₉N₃123.16-
6-(Aminomethyl)pyridin-3-ol89532-46-7C₆H₈N₂O124.14Amine at position 3 replaced by a hydroxyl group.
Methyl 6-(aminomethyl)pyridine-3-carboxylate139183-87-2C₈H₁₀N₂O₂166.18Amine at position 3 replaced by a methyl carboxylate group.
6-Methylpyridin-3-amine1603-41-4C₆H₈N₂108.14Aminomethyl group at position 6 replaced by a methyl group.
6-(Azidomethyl)pyridin-3-amine882425-82-3C₆H₇N₅149.15Primary amine of the aminomethyl group replaced by an azide.

This table is not exhaustive but represents a selection of commercially available analogs for comparative discussion.

Head-to-Head Performance Comparison

Kinase Inhibitory Potency: Targeting the Engine of Cellular Signaling

The aminopyridine scaffold is a well-established ATP-competitive kinase inhibitor. The primary amine at the 3-position and the pyridine nitrogen are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Structure-Activity Relationship Insights:

  • The 3-Amino Group: The primary amine at the 3-position is a critical hydrogen bond donor. Replacing this group, as seen in 6-(Aminomethyl)pyridin-3-ol (hydroxyl group) and methyl 6-(aminomethyl)pyridine-3-carboxylate (ester group), would likely disrupt this key interaction, leading to a significant decrease in kinase inhibitory potency. While the hydroxyl group in 6-(aminomethyl)pyridin-3-ol can still act as a hydrogen bond donor, its electronic properties differ from an amine, which could alter its binding affinity.

  • The 6-Aminomethyl Group: This substituent occupies the solvent-exposed region of the ATP-binding pocket. Modifications at this position can be tailored to enhance selectivity and potency. For instance, the aminomethyl group can be functionalized to interact with specific residues outside the hinge region. In the case of 6-Methylpyridin-3-amine , the replacement of the aminomethyl group with a smaller methyl group would likely reduce potency as it loses the potential for additional interactions that the aminomethyl moiety can provide. The azide in 6-(Azidomethyl)pyridin-3-amine introduces a different chemical reactivity and may serve as a handle for bioconjugation or as a photoaffinity label, but its direct impact on kinase inhibition would need experimental validation.

Hypothetical Comparative Kinase Inhibition:

Based on these SAR principles, we can hypothesize the relative kinase inhibitory potency of the analogs against a generic kinase target:

CompoundPredicted Relative Kinase Inhibitory PotencyRationale
This compound HighPossesses the key 3-amino group for hinge binding and a functionalizable 6-aminomethyl group.
6-(Aminomethyl)pyridin-3-olModerate to LowReplacement of the 3-amino group with a hydroxyl group may weaken hinge interactions.
Methyl 6-(aminomethyl)pyridine-3-carboxylateLowThe ester group at the 3-position is a poor hydrogen bond donor, likely abolishing hinge binding.
6-Methylpyridin-3-amineModerateRetains the 3-amino group for hinge binding but lacks the extended vector of the aminomethyl group for further interactions.
6-(Azidomethyl)pyridin-3-amineVariableThe impact of the azide group on binding is difficult to predict without experimental data.

Studies on related 6-amino pyridine derivatives have shown potent inhibition of kinases like GSK-3β and CK-1δ, with IC₅₀ values in the sub-micromolar range.[4] For example, certain derivatives have demonstrated IC₅₀ values of 0.77 ± 0.01 μM against GSK-3β and 0.57 ± 0.12 μM against CK-1δ.[4]

Cellular Activity: From Enzyme Inhibition to Cellular Response

The ability of a compound to inhibit a purified enzyme is only the first step. To be effective, a compound must be able to penetrate cell membranes and engage its target in the complex cellular environment.

Key Considerations for Cellular Activity:

  • Membrane Permeability: The physicochemical properties of the analogs, such as lipophilicity (LogP) and polar surface area (TPSA), will influence their ability to cross the cell membrane. The introduction of a hydroxyl group in 6-(Aminomethyl)pyridin-3-ol may slightly increase polarity compared to the parent amine, potentially affecting cell permeability. The ester group in methyl 6-(aminomethyl)pyridine-3-carboxylate will increase lipophilicity, which could enhance membrane permeability.

  • Cytotoxicity: The ultimate goal of many kinase inhibitors in cancer research is to induce cell death in cancer cells. The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay. Studies on aminopyridine derivatives have shown IC50 values against colorectal cancer cell lines (HCT 116 and HT29) in the range of 3.27-8.1 μM.[5]

The following workflow illustrates a typical process for evaluating the cellular activity of novel aminopyridine derivatives.

G cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation A Compound Synthesis/ Procurement B Biochemical Kinase Assay (e.g., ADP-Glo) A->B Screen against a panel of kinases C Determine IC50 Values B->C D Select Lead Compounds C->D Based on potency and selectivity E Cell Culture (e.g., Cancer Cell Lines) D->E F Cytotoxicity Assay (e.g., MTT Assay) E->F Treat cells with various concentrations G Determine IC50 Values F->G H Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) G->H For promising compounds

Caption: A generalized workflow for the in vitro and cellular evaluation of aminopyridine-based kinase inhibitors.

Signaling Pathway Modulation: The Downstream Effects

Aminopyridine-based kinase inhibitors can modulate various signaling pathways implicated in diseases like cancer and inflammation. Two prominent examples are the JAK-STAT and EGFR signaling pathways.

JAK-STAT Signaling Pathway: The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell growth.[6][7] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.[6][8] Aminopyridine derivatives have been developed as potent JAK inhibitors.[9]

JAK_STAT_Pathway ligand Cytokine receptor Cytokine Receptor ligand->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor This compound Analog (JAK Inhibitor) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of aminopyridine-based JAK inhibitors.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[][11] Overexpression or mutation of EGFR is a hallmark of many cancers.[3] Aminopyridine-containing compounds have been designed as potent EGFR inhibitors.[12]

EGFR_Pathway ligand EGF receptor EGFR ligand->receptor pi3k PI3K receptor->pi3k Activation ras RAS receptor->ras akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor This compound Analog (EGFR Inhibitor) inhibitor->receptor Inhibition

Caption: The EGFR signaling pathway and the inhibitory action of aminopyridine-based EGFR inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. The following are representative protocols for key assays used in the evaluation of aminopyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: Add the kinase/substrate solution to the wells of a 384-well plate.

  • Compound Addition: Add the serially diluted test compound or vehicle control to the appropriate wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert ADP to ATP and induce a luminescent signal. Incubate as per the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations using a suitable software.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[14][15]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated cells as a negative control.[16]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[14][16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentrations.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. This guide has provided a framework for comparing these compounds based on established medicinal chemistry principles and available experimental data. While direct comparative studies are lacking, the structure-activity relationships discussed herein offer valuable guidance for researchers.

Future work should focus on the direct, head-to-head comparison of these commercially available analogs in a panel of relevant biochemical and cellular assays. Furthermore, a thorough investigation of their pharmacokinetic and toxicological profiles is crucial for their advancement as potential drug candidates. The continued exploration of the aminopyridine scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Researcher's Guide to Rigorous Cross-Validation of Novel Pyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and promising clinical candidates. The journey of a novel pyridine compound from initial discovery to a validated therapeutic lead is a testament to rigorous scientific inquiry, where the reproducibility and accuracy of experimental data are paramount. This guide provides an in-depth framework for the cross-validation of experimental results for novel pyridine compounds, ensuring the generation of a robust and reliable data package to drive informed decision-making in drug development.

The Imperative of Orthogonal Validation in Preclinical Research

In the landscape of drug discovery, initial "hits" from high-throughput screens are often fraught with the risk of being artifacts or having mechanisms of action different from what is initially hypothesized. A lack of rigorous validation can lead to the costly and time-consuming pursuit of compounds that ultimately fail in later stages of development. Cross-validation, through the use of orthogonal assays—distinct methods that measure the same biological endpoint through different physical principles—is a critical strategy to mitigate this risk.[1] This guide will walk you through a systematic approach to cross-validating a hypothetical novel pyridine-based kinase inhibitor, "PYR-1," targeting the fictional "Kinase-X."

Part 1: Cross-Validation of Cellular Activity

The first crucial step is to confirm that the observed cellular phenotype is real and to understand the underlying mechanism.

A. Primary Assay: Assessing Cell Viability

A common primary assay to assess the anti-proliferative effects of a new compound is the MTT assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[3]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells known to be dependent on Kinase-X signaling in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PYR-1 for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the pathway).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm.[2]

Table 1: Initial Cell Viability Data for PYR-1

CompoundConcentration (µM)% Viability (Relative to Control)
PYR-1 0.198.2 ± 3.5
1.055.4 ± 4.1
10.08.7 ± 2.9
Known Kinase-X Inhibitor 1.015.2 ± 3.3

The data suggests a potent, dose-dependent effect of PYR-1 on cell viability. However, a decrease in metabolic activity could also be due to cytostatic effects or other cellular processes not directly related to cell death.

B. Orthogonal Assay: Quantifying Apoptosis

To confirm that the reduction in viability is due to programmed cell death, an orthogonal assay that directly measures apoptosis is essential. The Caspase-Glo® 3/7 Assay is a luminescent assay that quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6][7][8]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat cells with PYR-1 as in the MTT assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[5][7] This reagent contains a proluminescent substrate for caspases 3 and 7.[5][7]

  • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate, which generates a luminescent signal.[5]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of caspase 3/7 activity.[5]

A dose-dependent increase in caspase activity would provide strong evidence that PYR-1 induces apoptosis, thus validating the initial MTT assay results.

Diagram 1: Workflow for Cellular Activity Cross-Validation

G cluster_0 Primary Screen cluster_1 Orthogonal Validation PrimaryAssay MTT Assay (Measures Metabolic Activity) Data Concordant Dose-Response? PrimaryAssay->Data Initial Hit OrthoAssay Caspase-Glo® 3/7 Assay (Measures Apoptosis) OrthoAssay->Data Confirmatory Data Validated Validated Cellular Activity (Proceed to Target Validation) Data->Validated Yes Investigate Investigate Alternative Mechanisms (e.g., Cytotoxicity) Data->Investigate No

Caption: Workflow for the cross-validation of cellular activity.

Part 2: Cross-Validation of Target Engagement

After confirming the cellular phenotype, the next critical step is to demonstrate that the compound directly interacts with its intended target, Kinase-X, within the cellular environment.

A. Primary Assay: In Vitro Kinase Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target protein.[9] This is a fundamental step to confirm direct target inhibition.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a suitable microplate, combine purified, active Kinase-X enzyme with its specific substrate and radiolabeled ATP ([γ-³²P]ATP).[9][10]

  • Inhibitor Addition: Add varying concentrations of PYR-1.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Separation and Detection: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity is then quantified.[10]

Table 2: In Vitro Kinase Inhibition Data

CompoundTargetIC50 (nM)
PYR-1 Kinase-X52.3
Known Kinase-X Inhibitor Kinase-X15.8

The low nanomolar IC50 value suggests that PYR-1 is a potent, direct inhibitor of Kinase-X.

B. Orthogonal Assay: Cellular Thermal Shift Assay (CETSA®)

While an in vitro assay is informative, it doesn't confirm target engagement in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target in intact cells.[11][12][13][14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12][13]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with PYR-1 or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11][15]

  • Protein Detection: Analyze the amount of soluble Kinase-X remaining at each temperature using Western blotting or other protein detection methods.[11][14]

  • Data Analysis: A shift in the melting curve to a higher temperature in the PYR-1-treated samples compared to the control indicates target engagement.[15]

Diagram 2: Principle of Target Engagement Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Validation InVitro Biochemical Kinase Assay (Direct Enzyme Inhibition) Conclusion Validated Target Engagement InVitro->Conclusion Potent IC50 Cellular CETSA® (Target Stabilization in Cells) Cellular->Conclusion Thermal Shift Observed

Caption: Orthogonal approach to validate target engagement.

Summary and Path Forward

By systematically employing orthogonal assays, we have built a strong, multi-faceted case for our novel pyridine compound, PYR-1.

Table 3: Consolidated Evidence for PYR-1

Validation StagePrimary AssayOrthogonal AssayConclusion
Cellular Activity MTT Assay (↓ Viability)Caspase-Glo® 3/7 (↑ Apoptosis)PYR-1 induces apoptotic cell death.
Target Engagement In Vitro Kinase Assay (Potent IC50)CETSA® (Thermal Shift)PYR-1 directly binds and inhibits Kinase-X in cells.

The convergence of data from these independent experimental approaches provides high confidence in the on-target activity of PYR-1. This rigorous cross-validation is not merely a checkbox exercise; it is the foundation of a successful drug discovery program. It ensures that the resources invested in lead optimization, preclinical, and clinical development are directed towards compounds with a well-validated mechanism of action, ultimately increasing the probability of translating a promising discovery into a life-changing medicine.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Aminomethyl)pyridin-3-amine, grounded in regulatory standards and field-proven safety practices. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to foster a culture of safety and compliance.

Hazard Identification and Risk Assessment

Similar compounds like 3-(Aminomethyl)pyridine and 4-(Aminomethyl)pyridine are classified as corrosive, causing severe skin burns and eye damage, and are harmful if swallowed or in contact with skin.[1][2] Therefore, this compound must be handled with the assumption that it carries similar, if not identical, hazards.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassClassificationRationale & Safety Implication
Acute Toxicity (Oral, Dermal) Likely Harmful/ToxicIngestion or skin contact can be dangerous.[1][3] Strict handling protocols are required to prevent exposure.
Skin Corrosion/Irritation Category 1B (Assumed)Causes severe skin burns.[2] Mandates the use of robust Personal Protective Equipment (PPE).
Serious Eye Damage Category 1 (Assumed)Poses a significant risk of permanent eye damage.[2] Requires stringent eye protection.
Respiratory Irritation PossibleMay cause respiratory irritation.[2][3] Work should be conducted in a well-ventilated area or chemical fume hood.

Due to these significant hazards, this compound is considered a hazardous waste.[4] Improper disposal, such as discarding it in the regular trash or pouring it down the sewer system, is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[5]

Waste Characterization and Segregation: The First Line of Defense

From the moment you decide a quantity of this compound is no longer usable, it is regulated as hazardous waste.[6][7] The first and most critical step in its management is proper characterization and segregation to prevent dangerous chemical reactions.

Causality of Segregation: Amines are chemically incompatible with a wide range of substances. Mixing them with acids can cause a violent neutralization reaction, while contact with strong oxidizing agents can create fire or explosion hazards.[8] Therefore, isolating this waste stream is paramount.

Protocol for Segregation:

  • Designated Waste Stream: Establish a dedicated hazardous waste container solely for this compound and materials contaminated with it.

  • Incompatible Materials: Store this waste away from acids, strong oxidizing agents (e.g., nitric acid, perchlorates), and halogenated compounds.[8][9]

  • Physical Separation: Use physical barriers and secondary containment (such as spill trays) to separate this waste container from other chemical waste streams in the lab's Satellite Accumulation Area (SAA).[5][7]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely handling this compound waste from generation to pickup.

Personal Protective Equipment (PPE)

Given the severe corrosive nature of amine compounds, a comprehensive PPE strategy is non-negotiable.[3]

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully and disposed of as hazardous waste.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron is required.

  • Ventilation: All handling and preparation of this compound for disposal must be performed inside a certified laboratory chemical fume hood.[10]

Waste Containerization

The integrity of the waste container is essential for preventing leaks and exposures.[5]

  • Select a Compatible Container: Use a container made of materials compatible with amines. High-density polyethylene (HDPE) or the original chemical container are excellent choices.[6][7] Avoid metal containers, as some amines can be corrosive to metals over time.[4]

  • Ensure Good Condition: The container must be free of leaks, cracks, or residue on the outside.[7]

  • Secure Closure: The container must have a secure, leak-proof screw-top cap.[5] The container must be kept closed at all times except when adding waste.[6][7]

On-Site Accumulation and Labeling

Regulatory compliance is critical during the temporary storage of waste in the laboratory.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[7] Per EPA requirements, the label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[11]

  • Location: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][11]

  • Volume Limits: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[4]

Decontamination of Labware and Surfaces

Any equipment (glassware, stir bars, etc.) or surface contaminated with this compound must be decontaminated or disposed of as hazardous waste.

  • Gross Contamination Removal: For significant residues, rinse the item with a minimal amount of a suitable organic solvent (like ethanol or isopropanol) into the designated waste container.

  • Decontamination Procedure: Wash the rinsed item thoroughly with soap and water.[3] Note that some specialized decontamination solutions for aromatic amines are commercially available and can be used according to the manufacturer's instructions.[12]

  • Disposables: All contaminated disposables (e.g., pipette tips, weighing paper, gloves, absorbent pads used for spills) must be placed in the solid hazardous waste container for this chemical stream.[7][10]

Arranging for Final Disposal

Laboratory personnel are responsible for the waste "cradle-to-grave," meaning from generation until its final, safe disposal.[13]

  • Contact EH&S: Once the waste container is full or is no longer being used, contact your institution's EH&S office or the designated chemical safety officer to schedule a pickup.[6]

  • Documentation: Complete any required chemical collection or waste inventory forms accurately. This documentation is a legal requirement to track hazardous waste from the generator to the final disposal facility.[14]

  • Do Not Treat Independently: Never attempt to neutralize or treat this chemical waste yourself unless you are operating under a specific, approved protocol and have the requisite training and equipment.[14] Final treatment and disposal must be handled by a licensed hazardous waste management facility.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_final Final Disposition A Waste Generation (Unused or Contaminated This compound) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible Container (e.g., HDPE) C->D Proceed to Containment E Affix 'Hazardous Waste' Label - Chemical Name - Hazard Warning D->E F Add Waste to Container (Do not overfill) E->F G Store in SAA away from Incompatibles (Acids, Oxidizers) F->G H Container Full or Waste Stream Complete? G->H Monitor Fill Level I Keep Container Securely Closed in SAA H->I No J Complete Waste Pickup Request Form H->J Yes I->F Add more waste as needed K Arrange Pickup with EH&S or Licensed Waste Hauler J->K

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spills: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent like sand or vermiculite.[16] Scoop the material into a sealed container for hazardous waste disposal. Report the spill to your supervisor and EH&S.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[16][17] Rinse the mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste safely, ensuring compliance with regulations and upholding their commitment to a safe research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyridin-3-amine
Reactant of Route 2
6-(Aminomethyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.